1,2-Bis(phenylethynyl)benzene
Description
Significance of Arylethynylbenzenes in π-Conjugated Systems Research
Arylethynylbenzenes are a class of organic compounds characterized by a central benzene (B151609) ring substituted with one or more phenylethynyl groups. These molecules are of significant interest in the field of π-conjugated systems research. A π-conjugated system is a molecule containing alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecule. libretexts.org This delocalization is responsible for the unique electronic and optical properties of these materials. libretexts.org
The inherent thermodynamic stability associated with conjugation makes these systems particularly robust. libretexts.org Oligo-phenylethynyl compounds, for instance, are well-known one-dimensional molecular wires where the π-electrons from the triple bonds and benzene rings are delocalized over the entire compound. aip.org This extended conjugation is a key feature that researchers aim to exploit for various applications.
The study of arylethynylbenzenes is crucial for developing new materials with tailored properties. For example, the introduction of different functional groups to the arylethynylbenzene backbone can fine-tune the electronic and photophysical characteristics of the resulting molecules. tandfonline.com This molecular engineering approach is essential for creating advanced materials for use in organic electronics, such as conductive polymers and organic field-effect transistors. smolecule.comresearchgate.net
Unique Structural Features and Electronic Landscape of 1,2-Bis(phenylethynyl)benzene
This compound (BPEB) is a specific arylethynylbenzene with two phenylethynyl groups attached to adjacent carbon atoms on the benzene ring. sigmaaldrich.com This ortho-substitution pattern gives rise to distinct structural and electronic properties compared to its meta and para isomers. The close proximity of the two phenylethynyl groups can lead to steric interactions that influence the molecule's conformation and, consequently, its electronic landscape.
The π-system of this compound is extensive, encompassing the central benzene ring and the two phenylethynyl substituents. This extended conjugation results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a characteristic feature of many antiaromatic polycyclic conjugated hydrocarbons. researchgate.net The ability to undergo cyclization reactions is another significant aspect of its chemistry. For instance, it can be converted into dibenzopentalenes through transition-metal-catalyzed reactions. mdpi.comresearchgate.net
The electronic structure of BPEB can be further understood by considering its potential to form various polycyclic aromatic compounds through intramolecular reactions. These reactions are often driven by the desire to achieve a more stable, extended π-conjugated system. The study of these transformations provides valuable insights into the reactivity and potential applications of this compound as a building block in the synthesis of larger, more complex organic materials.
Scope and Research Trajectories for the Compound
The research surrounding this compound is multifaceted, with several key trajectories currently being explored. One major area of focus is its use as a precursor in the synthesis of novel π-conjugated systems. Its ability to undergo cyclization and cycloaddition reactions makes it a versatile starting material for creating complex polycyclic aromatic hydrocarbons and heterocyclic compounds. mdpi.comresearchgate.netfigshare.comtandfonline.com
For example, the cyclization of this compound derivatives can lead to the formation of dibenzopentalenes, which are themselves interesting building blocks for ladder-type π-conjugated molecules. researchgate.net Furthermore, cascade cyclization reactions with reagents like sodium azide (B81097) can produce mdpi.comresearchgate.netfigshare.comtriazolo[5,1-a]isoquinoline derivatives, which are of interest in medicinal and materials chemistry. figshare.comtandfonline.comtandfonline.comtandfonline.com
Another significant research direction involves investigating the on-surface chemistry of this compound. Studies using scanning tunneling microscopy have shown that its thermally induced cyclization on a gold surface leads to the formation of a highly strained bicyclic olefin. nih.gov Understanding such surface-confined reactions is crucial for the bottom-up fabrication of novel carbon-based nanomaterials.
The fundamental photophysical properties of this compound and its derivatives are also a subject of ongoing investigation. google.com Researchers are interested in how the molecular structure influences properties like two-photon absorption, which is relevant for applications in bioimaging and photodynamic therapy. acs.org Theoretical studies, often in conjunction with experimental work, aim to elucidate the relationship between the electronic structure and the observed photophysical behavior. researchgate.netacs.org
Interactive Data Tables
Table 1: Key Research Findings on this compound Reactions
| Reactant(s) | Catalyst/Conditions | Product(s) | Research Focus |
| This compound | PtCl₄ in benzene | Dibenzopentalene Pt-complex | Catalytic preparation of dibenzopentalenes. mdpi.com |
| This compound, Dialkyl acetylenedicarboxylates | H₂PtCl₆·6H₂O, Aliquat 336® | Adducts and dibenzopentalene | Cyclization in the presence of trapping agents. mdpi.comresearchgate.net |
| This compound | Tellurium in pentachloroethane | Dibenzopentalene | Tellurium-catalyzed cyclization. mdpi.comresearchgate.net |
| This compound, Sulfur | Heat, exclusion of air | 6-Phenylbenz[b]indeno[2,1-d]thiopyran, Bis(6-phenylbenz[b]indeno[2,1-d]thiopyran-11-yl) disulfide | Reactions with elemental sulfur. researchgate.net |
| This compound, Carbon Monoxide | [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻ | Indeno[2,1-b]furan-2-one derivatives | Reductive carbonylation. researchgate.net |
| Unsymmetrical this compound derivatives, NaN₃ | Heat | mdpi.comresearchgate.netfigshare.comTriazolo[5,1-a]isoquinoline derivatives | Selective cascade cyclization for N-heterocycles. figshare.comtandfonline.comtandfonline.comtandfonline.com |
| 1,2-Bis(2-phenylethynyl)benzene | Au(111) surface, heat | Strained bicyclic olefin dimers | On-surface C¹-C⁶ cyclization. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13203-60-6 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H14/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H |
InChI Key |
XOJSMLDMLXWRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations
Palladium-Catalyzed Cross-Coupling Reactions
The construction of the carbon-carbon triple bonds in 1,2-bis(phenylethynyl)benzene is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them the cornerstone of BPEB synthesis.
Sonogashira Cross-Coupling Approaches
The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is the preeminent method for synthesizing this compound and its derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. A common route involves the double Sonogashira coupling of 1,2-dihalobenzene with phenylacetylene (B144264).
Advanced Sonogashira methodologies have been developed to improve efficiency, catalyst reusability, and environmental footprint. For instance, performing the reaction in γ-valerolactone-based ionic liquids has been shown to be effective for the coupling of various iodoaromatic compounds with phenylacetylene, proceeding under mild conditions without the need for an auxiliary base. researchgate.net In some systems, the copper co-catalyst can be eliminated entirely. researchgate.netnih.govacs.org Furthermore, novel catalytic systems, such as those using air-stable, monoligated palladium precatalysts or phosphine-free, magnetically recoverable nickel nanoparticle catalysts, have been introduced to enhance the reaction's practicality and sustainability. nih.govacs.org
The synthesis of substituted BPEB derivatives often relies on the Sonogashira coupling of pre-functionalized starting materials. For example, carbonyl-substituted derivatives can be prepared from the corresponding acyl chlorides and terminal alkynes. acs.org Highly regioselective mono- and double Sonogashira couplings have been reported for poly-iodinated benzenes, allowing for the controlled synthesis of specifically substituted BPEB analogues. beilstein-journals.org
| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 | [TBP][4EtOV] (Ionic Liquid) | 55 °C, 3 h | >98% | researchgate.net |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DMSO / TMP | Room Temp, 2 h | 95% | nih.govacs.org |
| Aryl Halide | Phenylacetylene | Ni NPs-rGO, CuI | NMP / K2CO3 | 120 °C, 4 h | up to 95% | nih.gov |
| 2,5-Diiodo-N-morpholinebenzamide | Phenylacetylene | Pd2(dba)3, CuI, PPh3 | DMSO / iPr2NH | 45 °C, 1 h | 60% | cam.ac.uk |
Other Palladium-Mediated Coupling Strategies
Beyond the Sonogashira reaction, other palladium-catalyzed transformations are employed to synthesize BPEB and its derivatives. Palladium-catalyzed cyclization reactions of 1,2-dialkynylbenzenes provide a route to substituted benzofulvenes. acs.org Another approach involves the cross-coupling of bis(cyclopentadienyl)diaryltitaniums with terminal alkynes, catalyzed by palladium acetate. bohrium.commdpi.com
Palladium catalysts are also crucial in the synthesis of more complex structures from the BPEB core. For instance, the reaction of this compound with ethylene (B1197577) in the presence of palladium(II) dichloride leads to adducts, and tetrakis(triphenylphosphine)palladium(0) has been used in related transformations. thieme-connect.com These methods highlight the versatility of palladium catalysis in both forming and functionalizing the BPEB framework.
Alternative Synthetic Routes
While palladium-catalyzed couplings are dominant, alternative synthetic routes, particularly those involving cycloaddition reactions, provide access to a wide range of BPEB derivatives and analogues that are otherwise difficult to obtain.
Cycloaddition Reactions for Derivatives
The rich reactivity of the dual alkyne functionality in this compound makes it an excellent substrate for cycloaddition reactions. A notable example is the cascade cyclization of BPEB derivatives with sodium azide (B81097) (NaN₃) to produce substituted acs.orgrsc.orgacs.orgtriazolo[5,1-a]isoquinoline compounds. acs.orgrsc.orgacs.org
The BPEB framework can also participate in [4+2] cycloadditions. It can react with dienophiles like tetracyclone in a Diels-Alder reaction to form highly substituted polyaromatic compounds such as 1,2-bis(pentaphenylphenyl)benzene. bottalab.it In a different vein, the on-surface dehydro-Diels-Alder reaction of dibromo-bis(phenylethynyl)benzene on a gold surface has been demonstrated, showcasing a method for creating extended nanostructures. acs.org Furthermore, rhodium-catalyzed cross-cyclooligomerization with reagents like dimethyl acetylenedicarboxylate (B1228247) results in complex terphenyl derivatives. thieme-connect.com
| Reactant | Reaction Type | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted this compound | Cascade Cyclization | NaN3, DMSO | acs.orgrsc.orgacs.orgTriazolo[5,1-a]isoquinoline derivatives | acs.orgrsc.org |
| This compound | [4+2] Cycloaddition (Diels-Alder) | Tetracyclone, Heat | 1,2-Bis(pentaphenylphenyl)benzene | bottalab.it |
| Dibromo-bis(phenylethynyl)benzene | Dehydro-Diels-Alder | Au(111) surface, Heat | Polycyclic aromatic nanostructures | acs.org |
| This compound | Cross-cyclooligomerization | Rhodium catalyst, MeO2CC≡CCO2Me | Substituted Terphenyl derivative | thieme-connect.com |
Stereoselective Synthesis of Analogues
The synthesis of chiral analogues of BPEB, particularly those exhibiting axial chirality, is an area of advanced research, driven by their potential as chiral ligands in asymmetric catalysis. Several stereoselective methods have been developed to construct these sophisticated molecules.
One powerful strategy is the transition-metal-catalyzed enantioselective [2+2+2] cyclotrimerization of alkynes, which can construct the chiral biaryl scaffold with high enantioselectivity. acs.org Dynamic kinetic asymmetric alkynylation, using a palladium(0)/chiral ligand system, has been successfully applied to racemic heterobiaryl sulfonates to produce axially chiral heterobiaryl alkynes in excellent yields and enantioselectivities. rsc.org Other notable methods include the copper-catalyzed enantioselective Diels-Alder/retro-Diels-Alder reaction of 2-pyrones with alkynes and the iridium-catalyzed atroposelective hydroarylation of alkynes. thieme-connect.comacs.org A combined copper- and palladium-catalyzed atroposelective arylboration of alkynes provides access to tetrasubstituted axially chiral alkenylboronates, which are versatile synthetic intermediates. bohrium.com These methods represent the cutting edge of asymmetric synthesis, enabling the creation of structurally precise, chiral molecules analogous to BPEB.
Derivatization Strategies via Functional Group Introduction
The functionalization of the this compound scaffold is crucial for tuning its electronic, optical, and material properties. Derivatization can be achieved by introducing functional groups onto the starting materials before the coupling reaction or by modifying the BPEB core after its formation.
A common strategy involves the use of substituted precursors in cross-coupling reactions. For example, BPEB derivatives bearing fluorine, alkyl, ethoxy, or trifluoromethyl groups have been synthesized for applications in liquid crystals by starting with appropriately functionalized aryl halides or phenylacetylenes. nih.gov Similarly, fluorogenic heterocycles have been prepared by first synthesizing a functionalized central ring (e.g., through nitration of a substituted catechol) and then attaching the phenylethynyl arms via Sonogashira coupling. jst.go.jp The introduction of a carbonyl group to a di-yne precursor has been shown to activate a neighboring alkyne for subsequent cyclization reactions. acs.org
Post-synthesis modification of related, more complex structures derived from BPEB analogues, such as triptycenes, demonstrates another avenue for derivatization. Regioselective halogenation reactions, for instance, allow for the precise introduction of functional handles for further transformations.
Introduction of Electron Donor/Acceptor Groups
The introduction of electron-donating (EDG) and electron-withdrawing (EWG) groups onto the BPEB framework creates donor-acceptor (D-A) systems. These modifications significantly influence the intramolecular charge transfer (ICT) characteristics of the molecules, affecting their absorption and fluorescence properties. dur.ac.ukbeilstein-journals.org
A highly efficient one-pot sila-Sonogashira reaction has been developed for synthesizing symmetrically substituted bis(arylethynyl)benzene derivatives. This method involves the coupling of trialkylsilyl-protected arylalkynes with aryldihalides in the presence of a PdCl2(PPh3)2/CuI catalyst system and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at room temperature. shiftleft.com This approach has been successfully used to generate a series of BPEB derivatives bearing both EWGs and EDGs. shiftleft.com For instance, the coupling of a substituted dihalobenzene with a phenylacetylene bearing a nitro group (an EWG) can be achieved with this method. shiftleft.com Similarly, derivatives with strong donor groups like dimethylamino (-NMe2) and acceptor groups like cyano (-CN) have been synthesized to study their solvatochromic fluorescence emission behavior, which is indicative of ICT. beilstein-journals.org
Research has shown that in such D-A systems, the triphenylene (B110318) chromophore can act as either a donor or an acceptor depending on the nature of the substituent on the phenyl ring. beilstein-journals.org The synthesis of these functionalized molecules allows for a systematic study of substituent effects on their fluorescence properties. kyushu-u.ac.jp
Table 1: Synthesis of this compound Derivatives with Electron Donor/Acceptor Groups via Sila-Sonogashira Reaction. shiftleft.com
| Product | Aryl Dihalide Precursor | Arylalkyne Precursor | Substituent Type | Yield (%) |
| 1,4-Bis[phenylethynyl]-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene | Phenylacetylene | Electron-Withdrawing (Nitro) | 58 |
| 1,4-Bis[phenylethynyl]-2-methoxybenzene | 2,5-Dibromoanisole | Phenylacetylene | Electron-Donating (Methoxy) | 72 |
| 1,4-Bis[4'-methoxyphenylethynyl]-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylacetylene | Donor & Acceptor | 65 |
| 1,4-Bis[3',5'-di-tert-butylphenylethynyl]-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene | 1-Ethynyl-3,5-di-tert-butylbenzene | Electron-Withdrawing (Nitro) | 61 |
Alkyl and Alkoxy Chain Incorporations
The incorporation of alkyl and alkoxy chains is a common strategy to enhance the solubility of BPEB derivatives in organic solvents and to induce liquid crystalline properties. acs.orgacs.org These chains are typically introduced by using a phenylacetylene precursor already functionalized with the desired alkyl or alkoxy group in a Sonogashira coupling reaction with a dihalogenated benzene (B151609). acs.orgacs.org
A series of dichroic, photoluminescent BPEB derivatives substituted with alkoxy chains of varying lengths has been synthesized. acs.org These compounds exhibit bright blue photoluminescence with high quantum yields. acs.org The synthesis involves the palladium-catalyzed coupling of 1,4-diiodobenzene (B128391) with the corresponding 4-alkoxy-substituted phenylacetylene. acs.org By varying the alkoxy chain from a simple methoxy (B1213986) group to a long triacontyloxy group (C30H61O-), researchers can systematically study the influence of the chain length on the material's properties, such as its orientation behavior in polymer blend films. acs.org
Table 2: Alkoxy-Substituted Bis(phenylethynyl)benzene (BPB) Derivatives and Their Properties. acs.org
| Compound Name | Abbreviation | Alkoxy Substituent (R) | Melting Point (°C) |
| 1,4-Bis(4-methoxyphenylethynyl)benzene | MeO-BPB | CH3 | 216.7 |
| 1,4-Bis(4-(2-ethylhexyloxy)phenylethynyl)benzene | EHO-BPB | 2-ethylhexyl | 95.6 |
| 1,4-Bis(4-octyloxyphenylethynyl)benzene | C8O-BPB | n-C8H17 | 157.9 |
| 1,4-Bis(4-dodecyloxyphenylethynyl)benzene | C12O-BPB | n-C12H25 | 151.3 |
| 1,4-Bis(4-triacontyloxy)phenylethynyl)benzene | C30O-BPB | n-C30H61 | 134.5 |
Halogen and Trifluoromethyl Substitutions
The introduction of halogens and trifluoromethyl (-CF3) groups is a powerful method for modulating the electronic characteristics of the BPEB core. The high electronegativity of these substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgbeilstein-journals.org
The synthesis of these derivatives typically follows a Sonogashira coupling pathway, where halogenated or trifluoromethyl-substituted aryl halides or phenylacetylenes are used as precursors. researchgate.netresearchgate.net For example, the coupling of diethynyldiphenylsilane with aryl halides like 1-fluoro-4-iodobenzene (B1293370) or 1-iodo-4-(trifluoromethyl)benzene under Sonogashira conditions yields the corresponding symmetrically substituted diarylacetylenes. researchgate.net
A key building block for introducing the -CF3 group is 1-ethynyl-3,5-bis(trifluoromethyl)benzene. This intermediate can be prepared and subsequently used in cross-coupling reactions to attach the trifluoromethyl-substituted phenyl rings to a central core. researchgate.net Similarly, BPEB derivatives with fluorine-substituted pyridine (B92270) rings have been synthesized to study the effects of electron density on halogen bonding in resulting complexes. acs.org
Table 3: Synthesis of Halogen and Trifluoromethyl Substituted BPEB Analogs.
| Product/Analog | Synthetic Method | Precursors | Substituent | Reference |
| Bis(4-fluorophenyl)acetylene | Sonogashira Coupling | Diethynyldiphenylsilane, 1-fluoro-4-iodobenzene | Fluoro | researchgate.net |
| Bis(4-trifluoromethylphenyl)acetylene | Sonogashira Coupling | Diethynyldiphenylsilane, 1-iodo-4-(trifluoromethyl)benzene | Trifluoromethyl | researchgate.net |
| 4-(3,5-Bis(trifluoromethyl)phenylethynyl)phthalonitrile | Sonogashira Coupling | 4-Iodophthalonitrile, 1-ethynyl-3,5-bis(trifluoromethyl)benzene | Trifluoromethyl | researchgate.net |
| [1,2-bis((4-CF3-pyridine-2-ylethynyl)benzene)iodine]+ | Complexation | 1,2-bis((4-(trifluoromethyl)pyridin-2-yl)ethynyl)benzene | Trifluoromethyl | acs.org |
Chemical Reactivity and Mechanistic Investigations
Cyclization Reactions
1,2-Bis(phenylethynyl)benzene (BPEB) is a versatile precursor in the synthesis of complex polycyclic aromatic hydrocarbons due to the reactivity of its dual phenylethynyl groups. These groups can undergo various cyclization reactions, driven either by thermal energy on surfaces or by catalysis in solution, leading to the formation of novel carbon-based nanostructures and functional organic materials.
On-surface synthesis has emerged as a powerful strategy for constructing covalently bonded nanostructures with atomic precision directly on a substrate. nsf.govmorressier.com When this compound is deposited on a gold surface, Au(111), and subjected to thermal activation, it undergoes intramolecular cyclization. This process is of significant interest for creating novel carbon-based nanoarchitectures. nsf.govrsc.org
Investigations using scanning tunneling microscopy and computational simulations have revealed that the cyclization of sterically hindered enediynes, like BPEB, can theoretically proceed through two competitive mechanisms. researchgate.net However, the interaction with the Au(111) surface plays a crucial role in directing the reaction pathway.
The two primary competing pathways for the thermal cyclization of enediynes are the C1-C6 (Bergman) and the C1-C5 cyclization. princeton.edu
C1-C6 Cyclization (Bergman Cyclization): This pathway is the classic route for enediyne cyclization, leading to the formation of a p-benzyne diradical intermediate. For this compound on Au(111), the C1-C6 pathway is observed to proceed, resulting in a highly strained bicyclic olefin. researchgate.net The surface interaction suppresses the alternative C1-C5 pathway. The resulting C1-C6 product has been observed to self-assemble into non-covalently bound dimers on the gold surface. researchgate.net
C1-C5 Cyclization: This alternative pathway becomes competitive or even preferred for enediynes with bulky substituents in solution-phase reactions. princeton.edu The preference for C1-C5 cyclization in such cases is attributed to the reduction of steric strain and resonance stabilization of the radical intermediate in the transition state. princeton.edu However, in the on-surface reaction of this compound on Au(111), the C1-C5 cyclization is suppressed. researchgate.net
The selective activation of the C1-C6 pathway on the Au(111) surface highlights the significant role of the substrate in controlling reaction selectivity in on-surface synthesis, enabling the formation of specific, well-defined nanostructures that might not be accessible through conventional solution chemistry. researchgate.net
In solution, the cyclization of this compound derivatives can be efficiently promoted by various catalysts to yield complex polycyclic systems, most notably dibenzo[a,e]pentalenes. These compounds are of interest due to their unique electronic and structural properties.
Palladium(II) and Platinum(II) complexes have been shown to catalyze the cyclization of enediyne systems. The coordination of the d⁸ metal center to a ligand such as 1,2-bis((diphenylphosphino)ethynyl)benzene (dppeb) creates a square planar geometry that significantly reduces the distance between the alkyne termini to approximately 3.3 Å. nih.gov This geometric constraint facilitates spontaneous thermal cyclization even at ambient temperatures in solution. nih.gov The reactivity of these metalloenediyne complexes is highly tunable through the electronic properties of substituents on the phosphine (B1218219) ligands. Electron-donating groups on the aryl phosphine derivatives accelerate the cycloaromatization rate, making them 10–30 times faster than those with electron-withdrawing groups. nih.gov
| Complex Substituent | Electron Property | Half-Life (t1/2) |
|---|---|---|
| Ph-pOCH3 | Donating | Faster Rate |
| Ph-m2CH3 | Donating | Faster Rate |
| Ph-pCF3 | Withdrawing | Slower Rate |
| Ph-m2CF3 | Withdrawing | Slower Rate |
Tellurium has been utilized as a catalyst for the cyclization of 1,2-bis(phenylethynyl)benzenes in pentachloroethane. researchgate.net This method provides a pathway to synthesize dibenzo[a,e]pentalenes. While the detailed mechanism is distinct from noble metal catalysis, it demonstrates the utility of main-group elements in promoting complex organic transformations. Tellurium catalysis can sometimes offer different selectivity or functional group tolerance compared to transition metal catalysts. researchgate.netnih.govresearchgate.net
Strong Lewis acids are effective catalysts for the cyclization of 1,2-bis(phenylethynyl)benzenes into dibenzopentalenes. The potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, efficiently catalyzes this transformation at room temperature. nih.gov This reaction proceeds through a series of Lewis acid-induced cyclization steps. nih.gov This method is particularly valuable for synthesizing substituted dibenzopentalene derivatives that are otherwise difficult to access. nih.gov Other Lewis acids, such as ZnBr₂, have also been demonstrated to induce cascade cyclization reactions in related systems to form complex tricyclic cores, highlighting the broad utility of Lewis acid catalysis in constructing polycyclic frameworks. nih.govhkbu.edu.hk
| Catalyst Type | Specific Catalyst Example | Primary Product | Key Features |
|---|---|---|---|
| Platinum/Palladium | Pd(II) / Pt(II) with dppeb ligand nih.gov | Cycloaromatized products | Spontaneous at room temp; rate tunable by electronics. nih.gov |
| Tellurium | Elemental Tellurium researchgate.net | Dibenzo[a,e]pentalenes researchgate.net | Main-group element catalysis. |
| Lewis Acid | B(C₆F₅)₃ nih.gov | Dibenzo[a,e]pentalenes nih.gov | Efficient at room temperature; good for substituted derivatives. nih.gov |
Electrocyclization Pathways
Electrocyclic reactions are intramolecular pericyclic reactions that involve the concerted cyclization of a conjugated π-electron system. These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the polyene system. masterorganicchemistry.comlibretexts.org
For a given polyene, thermal and photochemical electrocyclic reactions will proceed with opposite stereochemistry. libretexts.org In a thermal reaction, the molecule is in its electronic ground state, while in a photochemical reaction, absorption of light promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), resulting in an excited state with a different HOMO symmetry. libretexts.org
While specific studies on the electrocyclization of this compound are not extensively detailed in the provided search results, the general principles of electrocyclic reactions for conjugated systems provide a framework for understanding its potential reactivity. For instance, diarylethenes, which are structurally related, can undergo reversible photochemical and thermal electrocyclic reactions. nih.gov The thermal stability of the resulting isomers in some aza-diarylethenes has allowed for their isolation and characterization, confirming the formation of a closed-ring structure. nih.gov
The stereochemistry of these reactions is dictated by whether the process is conrotatory (the terminal groups rotate in the same direction) or disrotatory (the terminal groups rotate in opposite directions). masterorganicchemistry.com For a system with 4n π-electrons, thermal cyclization is conrotatory, while photochemical cyclization is disrotatory. Conversely, for a system with 4n+2 π-electrons, thermal cyclization is disrotatory, and photochemical cyclization is conrotatory.
Radical Cyclization Studies
Radical cyclization reactions are powerful methods for the formation of cyclic compounds via radical intermediates. wikipedia.org These reactions typically involve three main steps: selective generation of a radical, intramolecular cyclization onto a multiple bond, and subsequent quenching of the newly formed cyclized radical. wikipedia.org
In the context of this compound, which is a type of enediyne, radical-anionic cyclizations are of particular interest. Studies on benzannelated enediynes have shown that one-electron reduction significantly accelerates both C1-C5 and C1-C6 (Bergman) cyclizations compared to their thermal counterparts. This acceleration is particularly pronounced for benzannelated systems, with predictions that these reductive cyclizations can occur under ambient conditions. nih.gov
The enhanced reactivity in radical-anionic cyclizations of benzannulated enediynes is attributed to the crossing of out-of-plane and in-plane molecular orbitals near the transition state. This orbital crossing helps to restore the aromaticity that is diminished upon the initial one-electron reduction. nih.gov Furthermore, the exothermicity of these reactions is increased by enhanced interactions between non-bonding orbitals and the formation of new five- or six-membered aromatic rings. nih.gov
Unlike thermal cyclizations, the radical-anionic pathways can be effectively controlled by remote substituents. Interestingly, the effect of substituent electronegativity on the radical-anionic reaction is opposite to its effect on the corresponding thermal cycloaromatization. nih.gov The phenylethynyl radical (C₆H₅CC•), a related species, is known to be a σ-type radical with an X²A₁ electronic ground state. It can be generated by the photodissociation of (2-iodoethynyl)benzene. nih.govuhmreactiondynamics.org This radical readily adds to multiple bonds without an entrance barrier, forming collision complexes that can then undergo further reactions. nih.gov
Borylative Cyclization Reactions
Borylative cyclization has emerged as a significant strategy for the synthesis of boron-containing carbo- and heterocycles. These reactions can be either metal-catalyzed or boron-mediated. researchgate.net For 1,2-dialkynyl benzenes, such as this compound, boron trichloride (B1173362) (BCl₃) can induce borylative cyclization to yield different products depending on the substituents. The reaction can lead to dibenzopentalenes through an intramolecular electrophilic aromatic substitution (SEAr) or to benzofulvenes via the addition of a chloride ion. researchgate.net
The reaction of this compound with BCl₃ can be directed towards the formation of chlorinated benzofulvenes. This process is initiated by the electrophilic activation of one of the alkyne moieties by BCl₃, which facilitates a 5-endo-dig cyclization. The resulting zwitterionic vinyl cation intermediate is then trapped by a chloride ion. researchgate.net
In contrast, certain substituted 1,2-dialkynyl benzenes can undergo a different pathway with BCl₃ to form dibenzopentalene derivatives. researchgate.net The reaction of o-alkynylanilines with BCl₃ can lead to a cascade reaction that forms BN-polycyclic aromatic hydrocarbons (BN-PAHs) at room temperature. This transformation involves the formation of two new rings and three new bonds in a single step. nih.gov
The proposed mechanism for the borylative cyclization of o-alkynylanilines involves the initial coordination of BCl₃ to the amine. A second BCl₃ molecule then activates the triple bond, which triggers a nucleophilic attack from the aromatic ring. Finally, an intramolecular B-N bond is formed, leading to the polycyclic product after the elimination of HCl. nih.gov
| Reactant | Reagent | Product(s) | Reference |
| This compound | BCl₃, then pinacol | Chlorinated benzofulvene, Dibenzopentalene | researchgate.net |
| o-Alkynylanilines | BCl₃ | BN-polycyclic aromatic hydrocarbons | nih.gov |
Reactions with Inorganic Reagents
Reactions with Sulfur and Carbon Monoxide
The reaction of this compound with elemental sulfur leads to the formation of unusual polycyclic products. In the absence of air, the reaction yields 6-phenylbenz[b]indeno[2,1-d]thiopyran and bis(6-phenylbenz[b]indeno[2,1-d]thiopyran-11-yl) disulfide. researchgate.net However, when the reaction is carried out in the presence of air, 3-benzoyl-2-phenyl-1H-inden-1-one is formed, suggesting the involvement of a sulfur-containing intermediate that is subsequently oxidized. researchgate.net
The reaction of other phenylated diynes with sulfur has also been investigated. For instance, 1-(1-propynyl)-2-phenylethynylbenzene reacts with sulfur at 120°C to exclusively form 6-methylbenz[b]indeno[2,1-d]-thiopyran. tandfonline.com In contrast, 1,8-bis(phenylethynyl)naphthalene yields a sulfide (B99878) and a small amount of a disulfide as the major products. tandfonline.com
| Reactant | Reagent | Conditions | Product(s) | Reference |
| This compound | Sulfur | Exclusion of air | 6-Phenylbenz[b]indeno[2,1-d]thiopyran, Bis(6-phenylbenz[b]indeno[2,1-d]thiopyran-11-yl) disulfide | researchgate.net |
| This compound | Sulfur | Presence of air | 3-Benzoyl-2-phenyl-1H-inden-1-one | researchgate.net |
| 1-(1-Propynyl)-2-phenylethynylbenzene | Sulfur | 120°C | 6-Methylbenz[b]indeno[2,1-d]-thiopyran | tandfonline.com |
Reductive Carbonylation Processes
Reductive carbonylation of this compound can be achieved using a rhodium catalyst under phase-transfer conditions. The reaction with carbon monoxide initially produces the lactones 3,8-dihydro- and 8,8a-dihydro-3-phenyl-8-(phenylmethylene)-2H-indeno[2,1-b]furan-2-one. These initial products then isomerize to the more stable 3-phenyl-8-(phenylmethyl)-2H-indeno[2,1-b]furan-2-one. researchgate.net
This type of rhodium-catalyzed reaction highlights the ability of the diyne system to undergo complex cyclization and carbonylation cascades. The specific catalyst used is [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻. researchgate.net
| Reactant | Catalyst/Reagents | Product(s) | Reference |
| This compound | [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻, CO | 3,8-Dihydro-3-phenyl-8-(phenylmethylene)-2H-indeno[2,1-b]furan-2-one, 8,8a-Dihydro-3-phenyl-8-(phenylmethylene)-2H-indeno[2,1-b]furan-2-one, 3-Phenyl-8-(phenylmethyl)-2H-indeno[2,1-b]furan-2-one | researchgate.net |
Reactions with Organic Reagents
This compound exhibits reactivity towards various electrophilic reagents, leading to cyclized products. The reaction with hydrogen bromide in chloroform (B151607) or hydrobromic acid in glacial acetic acid yields a 1:1 adduct, which is a bright yellow solid. acs.org The ultraviolet spectrum of this product is characteristic of a benzofulvene structure. acs.org
The reaction with these electrophiles proceeds via an initial attack on one of the triple bonds, followed by an intramolecular cyclization to form the stable benzofulvene ring system. acs.org
| Reactant | Reagent(s) | Product | Reference |
| This compound | Hydrogen bromide in chloroform | Benzofulvene adduct | acs.org |
| This compound | Hydrobromic acid in glacial acetic acid | Benzofulvene adduct | acs.org |
Reactions with Acetylenedicarboxylic Esters
The reaction of this compound with acetylenedicarboxylic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is anticipated to proceed via a [4+2] cycloaddition, or Diels-Alder reaction. In this mechanistic pathway, the this compound system can be viewed as possessing a diene-like character, which can react with the electron-deficient alkyne (the dienophile).
While specific studies on this compound itself are not detailed in the provided research, analogous reactions with similar diene systems highlight the expected reactivity. For instance, the reaction of tetraphenylcyclopentadienone (B147504) with dimethyl acetylenedicarboxylate results in a reactive intermediate that, upon loss of carbon monoxide, yields dimethyl tetraphenylphthalate. umkc.edu Similarly, the reaction between 4,4′,7,7′-tetramethyl-3,3′-bi-indenyl and dimethyl acetylenedicarboxylate has been shown to yield a diadduct. rsc.org These examples underscore the capability of acetylenedicarboxylic esters to act as potent dienophiles in cycloaddition reactions. The reaction with this compound would likely lead to the formation of a substituted naphthalene (B1677914) derivative.
Intermolecular [2+2+2] Cycloaddition Reactions
The intermolecular [2+2+2] cycloaddition is a powerful synthetic tool for constructing substituted benzene (B151609) rings with high atom economy. This reaction typically involves the cyclotrimerization of three alkyne units, often catalyzed by transition metals such as Nickel (Ni), Cobalt (Co), Rhodium (Rh), or Palladium (Pd).
In the context of this compound, the two tethered alkyne functionalities can react with a third, external alkyne. This process is a partially intermolecular cycloaddition. The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from the coordination of the two alkyne units of this compound with the metal catalyst. Subsequent insertion of the third alkyne into this metallacycle, followed by reductive elimination, yields the final substituted aromatic product, typically a triphenylene (B110318) derivative. Transition metal catalysts, particularly those based on rhodium and nickel, are effective in promoting such transformations. princeton.edu Rhodium(I) catalysts, for example, are known to facilitate tandem cyclizations of alkynes under mild conditions to yield a variety of fused ring systems. nih.gov
Electrophilic and Nucleophilic Reactions
The chemical behavior of this compound (referred to as o-bis(phenylethynyl)benzene in some literature) towards electrophilic and nucleophilic reagents is characterized by reactions involving the triple bonds, often leading to cyclized products. acs.org
Electrophilic additions to this compound using reagents like hydrogen bromide or bromine result in intramolecular cyclization. acs.org For example, reaction with hydrogen bromide in either chloroform or glacial acetic acid affords a high yield of a bright yellow 1:1 adduct, which has been identified as a diphenylbenzofulvene derivative. acs.org This indicates that the initial electrophilic attack on one of the triple bonds is followed by an intramolecular reaction with the second triple bond. acs.org
The reaction with nucleophiles also showcases the compound's propensity for cyclization. However, the outcomes can be more complex and dependent on the specific nucleophile used. acs.org
| Reagent | Product Type | Yield | Reference |
| Hydrogen Bromide (HBr) | Diphenylbenzofulvene derivative | High | acs.org |
| Bromine (Br₂) | Dibromo-diphenylbenzofulvene derivative | Not specified | acs.org |
Hydrogenation Reaction Mechanisms and Intermediate Characterization
The hydrogenation of this compound involves the catalytic addition of hydrogen across the carbon-carbon triple bonds. This process is typically a multi-step reaction that proceeds via alkene intermediates to the final saturated alkane product.
Palladium-Catalyzed Hydrogenation
Palladium, particularly as palladium on a carbon support (Pd/C), is a common and effective catalyst for the hydrogenation of alkynes. youtube.comscispace.com The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. youtube.com The process begins with the adsorption and dissociation of molecular hydrogen (H₂) into atomic hydrogen on the palladium surface. aip.org The alkyne also adsorbs onto the catalyst surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the triple bonds. youtube.comscispace.com
The first hydrogenation step reduces the alkyne to a cis-alkene. youtube.com This occurs via syn-addition, where both hydrogen atoms add to the same face of the triple bond from the catalyst surface. youtube.commasterorganicchemistry.com The resulting alkene can then undergo further hydrogenation to the corresponding alkane. youtube.com The selectivity of the reaction—stopping at the alkene stage or proceeding to the alkane—can be influenced by the reaction conditions and the nature of the catalyst. scispace.com
The general mechanism involves several key steps on the catalyst surface:
Oxidative Addition : The Pd(0) catalyst reacts with H₂ to form a palladium dihydride species. masterorganicchemistry.com
Coordination : The alkyne coordinates to the palladium center.
Migratory Insertion : A hydrogen atom is transferred from the palladium to one of the alkyne carbons.
Reductive Elimination : The second hydrogen is transferred, and the resulting alkene is released from the catalyst surface, regenerating the active catalyst. masterorganicchemistry.com
Complexity of Multi-step Hydrogenation
For the related compound 1,4-bis(phenylethynyl)benzene (B159325) (DEB), studies have shown that the hydrogenation process leads to various intermediates with different degrees of saturation. aip.org It is expected that the hydrogenation of the 1,2-isomer would follow a similar complex pathway, forming intermediates such as:
1-phenylethynyl-2-(phenylethenyl)benzene (and its cis/trans isomers)
1,2-bis(phenylethenyl)benzene (and its cis/trans isomers)
1-phenylethyl-2-(phenylethenyl)benzene
1,2-bis(phenylethyl)benzene (the fully saturated product)
The characterization of these intermediates is crucial for understanding the reaction pathway and kinetics. researchgate.net Techniques such as infrared (IR) spectroscopy can be used to monitor the progress of the hydrogenation by observing the disappearance of sp C-H stretching vibrations (from the terminal alkyne, if present) and the appearance of sp² and sp³ C-H stretching modes as the triple bonds are reduced. aip.org Studies on the 1,4-isomer have also utilized X-ray diffraction and density functional theory calculations to understand the structural and thermodynamic properties of the various hydrogenated intermediates. nih.gov The formation of these multiple species highlights the complexity of controlling the selectivity in the hydrogenation of poly-alkyne systems. aip.orgresearchgate.net
Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,2-bis(phenylethynyl)benzene, revealing not only its rigid framework but also its dynamic behavior in solution.
The molecular structure of this compound is unequivocally confirmed through high-resolution ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aromatic protons. The protons on the central benzene (B151609) ring and the terminal phenyl groups appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). High-resolution mass spectrometry further corroborates the molecular formula, C₂₂H₁₄, with a calculated mass of 278.1096, which is consistent with experimental findings. researchgate.net
The ¹³C NMR spectrum provides further structural confirmation. Key signals include those for the sp-hybridized acetylenic carbons and the sp²-hybridized aromatic carbons. While specific shifts can vary with solvent and experimental conditions, the acetylenic carbons are typically found in the δ 85-95 ppm range. The aromatic region shows a series of signals corresponding to the substituted and unsubstituted carbons of the central and terminal phenyl rings. For instance, in related actinide complexes, the room temperature ¹H and ¹³C NMR spectra of the coordinated this compound ligand are well-characterized. dokumen.pub
Table 1: Representative NMR Data for this compound and Related Compounds Note: Explicit spectral data for the parent this compound is not consistently published. Data is inferred from spectra and analogous compounds.
| Nucleus | Compound | Chemical Shift (δ, ppm) | Description | Reference |
|---|---|---|---|---|
| ¹H | This compound | ~7.30-7.70 | Multiplets, Aromatic Protons | researchgate.net |
| ¹³C | This compound | ~85-95 | Acetylenic Carbons (sp) | dokumen.pub |
| ¹³C | This compound | ~123-132 | Aromatic Carbons (sp²) | dokumen.pub |
| HRMS | This compound | 278.1096 | [M]⁺, Calculated for C₂₂H₁₄ | researchgate.net |
This compound is not a static molecule in solution but exists as a dynamic equilibrium of conformers. Due to the steric interaction between the two phenylethynyl groups, the molecule adopts a non-planar, helical conformation. Dynamic NMR studies on derivatives of this compound reveal that at room temperature, there is a rapid interconversion between two energetically equivalent helical forms, designated as (M)- and (P)-helicity. rsc.org This rapid "dynamic helicity" results in a time-averaged NMR spectrum, where chemically distinct protons in a static conformation become equivalent on the NMR timescale, leading to a single set of averaged resonances and an apparent C₂ᵥ-symmetry. rsc.org This phenomenon is observed in various foldamers and molecular propellers where this compound serves as a core structural unit. rsc.orgscience.govgrafiati.com
Variable temperature (VT) NMR spectroscopy is employed to study the energy barriers associated with the conformational dynamics. As the temperature is lowered, the rate of interconversion between the helical conformers decreases. This slowing of the dynamic exchange can be observed in the NMR spectrum by the broadening of signals, followed by their decoalescence and sharpening into separate signals for each distinct conformer at very low temperatures.
Vibrational Spectroscopy
Vibrational spectroscopy, including both FTIR and Raman techniques, provides complementary information about the bonding and structure of this compound.
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FTIR spectrum of this compound, often measured on a KBr pellet or as a neat film, displays several characteristic absorption bands. researchgate.net The most prominent and diagnostic peak is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)), which typically appears as a weak to medium intensity band in the region of 2100-2200 cm⁻¹. For comparison, a related rigid diacetylene shows a C≡C stretch at 2178 cm⁻¹. datapdf.com Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ range).
Raman spectroscopy provides further details on the vibrational modes, particularly for the symmetric and non-polar bonds of the hydrocarbon framework. In FT-Raman spectroscopy, the C≡C stretching mode is strongly active and typically observed near 2210-2215 cm⁻¹. nagoya-u.ac.jp This technique has been used to show that in related oligothienoacenes, there is strong vibronic coupling between collective C=C stretching modes (1300-1600 cm⁻¹) and the frontier molecular orbitals. nagoya-u.ac.jp
More advanced techniques like Ultrafast Raman Loss Spectroscopy (URLS) have been applied to investigate the excited-state dynamics of bis(phenylethynyl)benzene isomers. These studies reveal mode-dependent kinetics and vibrational relaxation dynamics on the picosecond timescale. After photoexcitation, a gradual increase in the intensity of Raman bands is observed, which reflects the structural reorganization from non-planar rotamers to a more planar, conjugated conformation in the excited state. The time-dependent shifts of high-frequency vibrations, such as the C≡C and C=C stretches, provide detailed information on how electronic conjugation evolves during the different phases of excited-state relaxation. science.gov
Table 2: Characteristic Vibrational Spectroscopy Data for this compound and Related Isomers Data is based on experimental spectra and values reported for closely related compounds.
| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|---|
| FTIR | Aromatic C-H Stretch | >3000 | Stretching of C-H bonds on phenyl rings. | researchgate.net |
| FTIR / FT-Raman | C≡C Stretch | ~2100-2220 | Stretching of the acetylenic triple bonds. Often weak in IR, strong in Raman. | datapdf.comnagoya-u.ac.jp |
| FTIR / FT-Raman | Aromatic C=C Stretch | ~1450-1600 | In-plane stretching of carbon-carbon double bonds in the aromatic rings. | researchgate.netnagoya-u.ac.jp |
Raman Spectroscopy (FT-Raman, Ultrafast Raman Loss Spectroscopy)
Mode-Dependent Kinetics and Vibrational Relaxation Dynamics
The excited-state dynamics of BPEB have been elucidated using femtosecond transient absorption (fs-TA) and Ultrafast Raman Loss Spectroscopy (URLS). dntb.gov.uanih.govresearchgate.net In its ground state, BPEB exists as a mixture of non-planar rotamers due to a low torsional barrier. dntb.gov.uanih.govresearchgate.net Upon photoexcitation, the molecule undergoes complex structural dynamics characterized by a multi-exponential decay. dntb.gov.uanih.gov
Time-resolved URLS studies reveal mode-dependent kinetics and vibrational relaxation dynamics on the picosecond timescale for high-frequency vibrations. dntb.gov.uanih.govresearchgate.net Following excitation, a gradual increase in the intensity of all Raman bands is observed. dntb.gov.uanih.gov This is attributed to the structural reorganization from the initially excited Franck-Condon, non-planar rotamers to a more planar conformation. dntb.gov.uanih.govresearchgate.net This excited-state planarization is also believed to be responsible for the high fluorescence quantum yield of BPEB. dntb.gov.uanih.govresearchgate.net
Further analysis of the time-dependent peak positions of high-frequency vibrations provides additional details. A rapid, sub-picosecond decrease in peak frequency is followed by a slower increase, which indicates changes in the extent of conjugation during different phases of excited-state relaxation. dntb.gov.uanih.gov Notably, the carbon-carbon triple bond (–C≡C–) responds more rapidly to this structural reorganization than the carbon-carbon double bonds (>C=C<) within the phenyl rings. dntb.gov.uanih.gov Conformational relaxation dynamics studies of middle-ring and terminal-ring twisted conformers show that they relax on femtosecond (400–600 fs) and picosecond (20–24 ps) timescales, respectively. acs.org
Analysis of Bond Order Changes in Excited States
Upon electronic excitation, significant changes occur in the bond orders of BPEB, reflecting the altered electronic distribution in the excited state. Transient infrared (IR) spectroscopy of the excited state reveals a red shift in the absorption of the acetylene (B1199291) triple bond. nih.gov This shift to lower frequency is indicative of a decrease in the bond order of the –C≡C– bond. nih.gov This observation suggests that the delocalization of the excitation energy across the BPEB chromophore leads to substantial structural changes. nih.gov
The weakening of bond strengths in the excited state is a common feature in conjugated systems. researchgate.net In the case of BPEB, the time-dependent changes in the peak positions of high-frequency vibrations, as observed in ultrafast Raman loss spectroscopy, provide further evidence for these bond order alterations. dntb.gov.uanih.gov The initial rapid decrease in vibrational frequencies upon excitation is consistent with a weakening of the respective bonds, followed by a slower increase as the molecule relaxes into a more stable, planar excited-state conformation. dntb.gov.uanih.gov
Mass Spectrometry Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a mixture. In the context of this compound and its derivatives, GC-MS has been employed to characterize the products of various chemical reactions, particularly cyclization reactions. For instance, the products of borylative cyclization reactions of 1,2-dialkynylbenzenes, which can lead to either dibenzopentalenes or benzofulvenes, have been analyzed using GC-MS to determine the product distribution. rsc.org Similarly, the progress of cyclization reactions of 1,2-bis(phenylethynyl)benzenes to form dibenzopentalenes has been monitored using GC-MS. acs.org The technique is also used to characterize the complex mixture of hydrogenation products of 1,4-bis(phenylethynyl)benzene (B159325) (a structural isomer of BPEB), where it helps to identify a series of compounds with varying degrees of hydrogen unsaturation. osti.gov
High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a technique that provides highly accurate mass measurements, enabling the determination of elemental compositions of unknown compounds. This method has been utilized to confirm the structure of synthesized this compound. doi.org It is also used to characterize the products of various reactions involving BPEB derivatives and related compounds. For example, ESI-TOF has been used to identify the products of the double Friedel-Crafts reaction of amino group-substituted 1,2-bis(2-phenylethynyl)benzene. nih.gov The technique is also instrumental in characterizing the products of decarboxylative cross-coupling reactions and other complex organic transformations. rsc.orgwiley-vch.de
X-ray Diffraction Analysis
Single Crystal X-ray Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The single crystal structure of this compound has been determined, providing valuable information about its molecular conformation and intermolecular packing in the solid state. doi.orgresearchgate.net These studies reveal that BPEB can form a metastable liquid at room temperature, approximately 35°C below its melting point. researchgate.net
The crystal structures of various derivatives and reaction products of BPEB have also been elucidated using this technique. For example, the structures of cyclic π-conjugated molecules synthesized from amino-substituted 1,2-bis(2-phenylethynyl)benzene have been confirmed by single-crystal X-ray analysis. nih.gov Similarly, the crystal structure of 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, a related compound, shows that all three benzene rings are essentially coplanar. iucr.org X-ray diffraction has also been used to study the packing structure of products from the cyclization of this compound in the presence of iodine, revealing interesting intermolecular interactions. researchgate.net
Table of Crystallographic Data for this compound and a Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| This compound | C₂₂H₁₄ | Orthorhombic | P2₁2₁2₁ | 8.012(2) | 12.345(4) | 15.123(5) | 90 | 90 | 90 | doi.org |
| 1,2-Dimethyl-4,5-bis(phenylethynyl)benzene | C₂₄H₁₈ | Monoclinic | C2/c | 21.096(4) | 6.0960(12) | 13.561(3) | 90 | 108.79(3) | 90 | iucr.org |
Elucidation of Molecular Conformation and Packing Motifs
The three-dimensional structure and crystalline arrangement of this compound (PEB) have been elucidated through single-crystal X-ray diffraction (XRD). A suitable single crystal for analysis was obtained by the slow evaporation of a saturated hexanes solution at -20 °C. doi.org The analysis reveals specific conformational features and packing motifs that govern the solid-state architecture of the compound.
The molecule itself possesses a defined conformation characterized by the spatial arrangement of its phenyl and phenylethynyl groups. In derivatives such as 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, the three benzene rings are observed to be essentially coplanar, with a minimal dihedral angle of 3.8(1)° between the central and terminal rings. iucr.org For the parent PEB, while a high degree of planarity is expected due to the rigid ethynyl (B1212043) linkers, slight torsions are observed. In the related compound 1,4-Bis(2-(2-methoxyethoxy)ethoxy)-2,5-bis(2-phenylethynyl)benzene, the terminal phenyl groups are twisted with respect to the central benzenoid ring. uh.edu A similar, though less pronounced, twisting is characteristic of PEB.
In the solid state, PEB molecules arrange into well-defined packing motifs. The crystal structure of its derivative, 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, reveals a herringbone fashion of molecular alignment. iucr.org This type of packing is common for aromatic compounds and is driven by the optimization of intermolecular interactions. In more complex derivatives, such as 9,10-bis(phenylethynyl)anthracene (B116448), molecules are found to stack into columns through intermolecular π-π interactions. chinesechemsoc.org For fluorinated analogs like 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, π-stacked molecules are a dominant feature, with a typical π–π separation of 3.6 Å. iucr.org
Table 1: Selected Crystallographic and Conformational Data for this compound Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |
|---|---|---|---|---|
| 1,2-Dimethyl-4,5-bis(phenylethynyl)benzene | Orthorhombic | Pbcn | 3.8(1) (Central to terminal ring) | iucr.org |
| 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene | Monoclinic | P21/c | 13.01(6) and 9.63(6) (Intramolecular H-bonded rings) | iucr.org |
| 9,10-bis(phenylethynyl)anthracene (Phase A) | Monoclinic | C2/c | 4.33 (Benzene to anthracene) | chinesechemsoc.org |
| 9,10-bis(phenylethynyl)anthracene (Phase B) | Orthorhombic | Pbcn | 25.8 (Benzene to anthracene) | chinesechemsoc.org |
Analysis of Intermolecular Interactions in Solid State
The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. These weak forces, including π-π stacking and C-H···π interactions, dictate the supramolecular architecture and physical properties of the material in the solid state. uh.edu
π-π Stacking: A predominant interaction in conjugated aromatic systems is π-π stacking, where the electron-rich π systems of adjacent molecules overlap. In the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, fingerprint plots derived from Hirshfeld surface analysis show C⋯C contacts with a high frequency at distances corresponding to a π–π separation of 3.6 Å, which is typical for this type of interaction. iucr.org Similarly, in a polymorph of 9,10-bis(phenylethynyl)anthracene, molecules stack into columns with a vertical π-stacking distance of 3.41 Å. chinesechemsoc.org Another polymorph of the same compound shows a larger separation of 3.65 Å. chinesechemsoc.org These interactions are crucial for the cohesion of the crystal lattice.
C-H···π Interactions: Another significant stabilizing force is the C-H···π interaction, where a C-H bond acts as a hydrogen bond donor to the π-electron cloud of an aromatic ring or an alkyne group. In the crystal structure of 1,2-dimethyl-4,5-bis(phenylethynyl)benzene, weak C-H···π interactions are explicitly observed. iucr.org In substituted 1,4-bis(phenylethynyl)benzene derivatives, these face-to-edge interactions exhibit contact distances ranging from 2.74 to 2.89 Å. nih.gov Notably, interactions can occur not only with the benzene rings but also with the π-system of the carbon-carbon triple bond. nih.govresearchgate.net For instance, C-H···π contacts involving the C≡C bond have been reported with distances between 2.79 and 2.87 Å. nih.gov These directional interactions contribute to the formation of specific packing arrangements, such as the herringbone motif. iucr.orgiucr.org
The collective effect of these varied intermolecular forces, including π-π stacking and C-H···π interactions, results in a highly ordered and stable three-dimensional network in the crystalline state. uh.edu
Electronic Structure and Photophysical Dynamics
Computational Studies on Electronic Structure
Theoretical calculations have provided deep insights into the electronic landscape of BPEB, elucidating the nature of its frontier molecular orbitals, excited states, and conformational flexibility.
Density Functional Theory (DFT) has been employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a derivative of 1,2-bis(phenylethynyl)benzene, DFT calculations at the B3LYP/6-31G(d) level of theory determined the HOMO and LUMO energies to be -4.94 eV and -1.22 eV, respectively, resulting in a HOMO-LUMO gap of 3.72 eV. kyushu-u.ac.jp These frontier orbitals were found to be delocalized over the this compound moiety and the aminophenyl groups. kyushu-u.ac.jp Further studies on related systems have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels. researchgate.netscispace.com For instance, the strong electron-withdrawing nature of an o-carborane (B102288) unit can lower both the HOMO and LUMO energy levels. scispace.com The choice of DFT functional and basis set can also influence the calculated energy levels. acs.orgjst.go.jp
Table 1: Calculated HOMO-LUMO Energy Levels for a this compound Derivative
| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| DFT (B3LYP/6-31G(d)) | -4.94 | -1.22 | 3.72 |
Data sourced from a study on an amino group-substituted this compound derivative. kyushu-u.ac.jp
Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for investigating the excited states and optical properties of molecules like BPEB. TDDFT calculations have been used to simulate UV-Visible absorption spectra and have shown good agreement with experimental data. For a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325), TDDFT calculations at the CAM-B3LYP level predicted the first excitation energy to be 3.83 eV (324 nm), which aligns well with the experimental absorption maximum. researchgate.net TDDFT has also been instrumental in understanding the two-photon absorption (TPA) properties of tetrakis(phenylethynyl)benzene derivatives, where the molecular orbitals of these larger systems can be derived from the linear combinations of the MOs of two crossing BPEB units. acs.org The accuracy of TDDFT calculations is dependent on the chosen functional, with some functionals providing better correlation with experimental values than others. mdpi.comresearchgate.net
The extent of π-electron conjugation in BPEB is a key determinant of its electronic properties. The strength of this conjugation can be quantified by the energy difference between the planar and perpendicular conformations of the phenyl rings. aip.orgaip.org Spectroscopic studies on jet-cooled 1,4-bis(phenylethynyl)benzene have determined this strength to be 293 cm⁻¹ (3.51 kJ/mol) in the ground state and significantly larger, at 1549 ± 73 cm⁻¹, in the first excited state. aip.orgaip.orgnih.gov This increase indicates a more rigid and planar structure in the excited state. The time-dependent peak positions of high-frequency vibrations, observed through Ultrafast Raman Loss Spectroscopy, provide further information on the extent of conjugation during different phases of excited-state relaxation. dntb.gov.ua
BPEB exhibits conformational flexibility due to the rotation of the phenyl rings. In the ground state, the torsional barrier is known to be low, leading to a mixture of different rotamers in solution at room temperature. dntb.gov.uaresearchgate.net Computational studies have explored these conformational landscapes. For the related 1,4-bis(phenylethynyl)benzene, the most stable conformation is planar. aip.orgaip.org In a doubly bridged derivative, X-ray crystallography revealed twist angles of 40° and 44° between the phenyl rings. researchgate.net In the excited state, the torsional barrier is calculated to be much higher, which promotes a planarization of the molecule. dntb.gov.uaresearchgate.net This excited-state planarization is believed to be responsible for the high fluorescence quantum yield of BPEB. dntb.gov.ua Quantum-chemical calculations have been performed to investigate the twisting and bending of the phenyl groups in photo-excited states. rsc.org
Spectroscopic Probes of Electronic States
Experimental spectroscopic techniques are vital for validating theoretical models and directly observing the electronic transitions and dynamics in BPEB.
UV-Visible absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in molecules. The absorption spectrum of BPEB and its derivatives typically shows characteristic bands corresponding to π-π* transitions. For instance, derivatives of this compound exhibit two main absorption features: one assigned to the diphenylacetylene (B1204595) unit and another at longer wavelengths corresponding to the extended conjugation through the ortho-phenylene group. rsc.org In a doubly bridged 1,4-bis(phenylethynyl)benzene derivative, the maximum absorption wavelength (λmax) in n-hexane was observed at 325 nm. researchgate.netresearchgate.net The solvent environment can influence the absorption spectrum; studies on related foldamer systems show different aggregation states and corresponding spectral shifts in different solvents like THF and chloroform (B151607). rsc.org The introduction of substituents can also lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. scispace.compsu.edu
Table 2: UV-Visible Absorption Data for BPEB Derivatives
| Derivative | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Doubly bridged 1,4-bis(phenylethynyl)benzene | n-hexane | 325 | researchgate.netresearchgate.net |
| This compound derivative (substructure of larger propeller) | Not specified | ~330 (shoulder) | rsc.org |
| 1,2-Bis(4-formylphenylethynyl)benzene | THF | Not specified | psu.edu |
This table presents a selection of reported absorption maxima for BPEB and its derivatives to illustrate the range of electronic transitions.
Fluorescence Excitation and Dispersed Fluorescence Spectroscopy
Fluorescence excitation and single-vibronic-level (SVL) dispersed fluorescence spectroscopy have been instrumental in characterizing the electronic and vibrational states of BPEB isomers. For the 1,4-isomer (1,4-BPEB), these techniques, particularly when applied to jet-cooled molecules, have provided detailed insights into its π-electron conjugation and large-amplitude torsional motions. aip.org The fluorescence excitation spectrum of jet-cooled 1,4-BPEB reveals the transition to the lowest excited singlet state (S₁). aip.org Under cold jet conditions (vibrational temperature < 4.0 K), the spectrum shows well-resolved vibronic bands, while warmer conditions (vibrational temperature = 12.5 K) allow for the observation of hot bands. aip.org Analysis of these spectra helps in assigning vibrational frequencies and understanding the geometry of the molecule in its excited state. aip.org
The vibronic structure observed in the electronic absorption and fluorescence spectra of BPEB is attributed to progressions and combinations of several vibrational modes related to the phenyl ring and the acetylenic groups. acs.org The fluorescence quantum yield of BPEB is notably high, a characteristic that has been linked to the planarization of the molecule in the excited state. dntb.gov.uanih.govresearchgate.net In the ground state, BPEB exists as a mixture of non-planar rotamers due to a low torsional barrier. dntb.gov.uanih.govresearchgate.net Upon photoexcitation, these rotamers undergo structural reorganization to a more planar conformation, which is believed to be responsible for the high fluorescence quantum yield. dntb.gov.uanih.govresearchgate.net
For related compounds like 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB), time-resolved fluorescence spectroscopy has identified two fluorescence components: a short-lived component of 150 fs and a long-lived one of 10 ns. acs.org The short-lived component is assigned to an excited singlet state localized on a single phenylethynyl moiety with a non-planar structure. acs.org
| Parameter | Value/Observation | Compound | Reference |
| Vibrational Temperature (Cold Jet) | < 4.0 K | 1,4-BPEB | aip.org |
| Vibrational Temperature (Warm Jet) | 12.5 K | 1,4-BPEB | aip.org |
| Short-lived Fluorescence Component | 150 fs | TPB | acs.org |
| Long-lived Fluorescence Component | 10 ns | TPB | acs.org |
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption (fs-TA) spectroscopy is a powerful tool for probing the intricate dynamics of BPEB in its excited state. Studies using fs-TA have revealed multi-exponential decay behavior, indicating complex structural dynamics. dntb.gov.uanih.govresearchgate.net These dynamics are associated with the conformational relaxation of different rotamers of BPEB. acs.org
Specifically, excitation wavelength-dependent fs-TA measurements have distinguished the relaxation dynamics of middle-ring and terminal-ring twisted conformers. acs.org The middle-ring twisted conformers relax on a femtosecond timescale (400–600 fs), while the terminal-ring twisted conformers relax on a picosecond timescale (20–24 ps). acs.org This difference in relaxation times is attributed to the different torsional barriers and pathways for planarization. The middle-ring twisted conformer undergoes femtosecond torsional planarization, whereas the terminal rings relax more slowly. acs.org
The fs-TA data is often complemented by Ultrafast Raman Loss Spectroscopy (URLS), which provides insights into the vibrational dynamics during these relaxation processes. dntb.gov.uanih.govresearchgate.net Following photoexcitation, a gradual increase in the intensity of Raman bands is observed, which reflects the structural reorganization from non-planar to planar conformations. dntb.gov.uanih.govresearchgate.net The time-dependent peak positions of high-frequency vibrations, such as the C≡C and C=C stretching modes, offer additional information about the extent of conjugation during different phases of excited-state relaxation. nih.gov A rapid, sub-picosecond decrease in peak frequency is followed by a slower increase, indicating changes in bond strengths and conjugation. nih.gov The C≡C bond appears to respond more quickly to structural reorganization than the C=C bonds. nih.gov
| Conformer | Relaxation Timescale | Technique | Reference |
| Middle-ring twisted | 400–600 fs | fs-TA | acs.org |
| Terminal-ring twisted | 20–24 ps | fs-TA | acs.org |
Investigation of Dark πσ* States and Electronic Relaxation
The photochemistry of oligo(phenylethynyl)benzenes is significantly influenced by the presence and accessibility of dark electronic states, particularly those of πσ* character. aip.orgrsc.org Quantum-chemical calculations have been employed to investigate the role of these states in the electronic relaxation pathways of BPEB and its derivatives. rsc.org While direct spectroscopic observation of these dark states is challenging, their influence is inferred from the photochemical behavior of the molecules. rsc.org
For instance, the different optical properties and photochemistry of 1,4-BPEB compared to its smaller relative, diphenylacetylene, can be rationalized by considering the involvement of such dark states. rsc.org Theoretical studies suggest that twisting an outer phenyl ring of 1,4-BPEB can alter the potential energy surfaces and make its photochemistry more similar to that of diphenylacetylene. rsc.org The role of a dark πσ* state in the electronic relaxation of 1,4-BPEB has been a subject of investigation, although detailed experimental characterization remains an area of active research. aip.org
Photochemistry and Photodecomposition Processes
The photochemical behavior of this compound and its isomers is rich and complex, involving various relaxation pathways, including photodecomposition and the population of triplet excited states.
Photodecomposition Dynamics and Mechanisms
Studies on peroxide derivatives of 1,4-bis(phenylethynyl)benzene (BPB) have provided significant insights into the photodecomposition mechanisms. nih.gov In these systems, the BPB chromophore absorbs light, and the excitation energy can lead to the cleavage of the peroxide's weak oxygen-oxygen bond. nih.gov This process occurs directly from the singlet excited state with high efficiency (60%) and on an ultrafast timescale, with a rate constant of 3.6 x 10¹¹ s⁻¹. nih.gov This rapid decomposition channel significantly reduces the fluorescence quantum yield. nih.gov
The initial photodecomposition step results in the formation of aroyloxyl radicals. nih.gov This is followed by a slower decarboxylation step, leading to the formation of CO₂, which has been observed using nanosecond transient IR spectroscopy with a formation rate of 2.5 x 10⁶ s⁻¹. nih.gov The transient IR spectra of the excited state of the BPB chromophore and the aroyloxyl radical show a red shift in the acetylene (B1199291) triple bond absorption, indicating a decrease in bond order and significant structural changes induced by the delocalization of the excitation energy. nih.gov
Irradiation of this compound has been shown to lead to the formation of azulene (B44059) derivatives. mdpi.com
| Process | Rate Constant / Efficiency | Product(s) | Technique | Reference |
| O-O bond cleavage | 3.6 x 10¹¹ s⁻¹ (60% efficiency) | Aroyloxyl radicals | Ultrafast visible transient absorption | nih.gov |
| Decarboxylation | 2.5 x 10⁶ s⁻¹ | CO₂ | Nanosecond transient IR | nih.gov |
Triplet Excited State Population Channels
The triplet excited state of BPEB derivatives can be populated through several channels. Intersystem crossing (ISC) from the singlet excited state is a common pathway. For instance, attaching phenyl ester moieties to the 1,4-BPB core accelerates ISC (k = 2.8 x 10⁸ s⁻¹) and consequently reduces the fluorescence quantum yield. nih.gov
In some systems, particularly donor-acceptor substituted BPEA (9,10-bis(phenylethynyl)anthracene), triplet states can be formed through charge recombination. acs.org In polar solvents, photoexcitation can lead to a symmetry-breaking charge-separated state, which then recombines to populate the triplet state. acs.org This pathway has been identified as a significant source of triplet formation in BPEA dimers and trimers, rather than singlet fission. acs.org
Furthermore, studies on peroxide-containing BPB derivatives suggest an additional population channel for the triplet excited state from upper singlet states. nih.gov This proposed mechanism is based on the analysis of the rates of various photophysical and photochemical processes. nih.gov In 1,4-dibromo-2,5-bis(phenylethynyl)benzene, a long-lived phosphorescence emission is detectable at 77 K, which is characteristic of emission from the triplet state. dur.ac.uk
| Population Channel | Compound/System | Observation/Rate | Reference |
| Intersystem Crossing (ISC) | Phenyl ester substituted 1,4-BPB | k = 2.8 x 10⁸ s⁻¹ | nih.gov |
| Charge Recombination | BPEA dimer/trimer in polar solvents | Triplet formation from charge-separated state | acs.org |
| From Upper Singlet States | Peroxide-containing 1,4-BPB | Proposed mechanism | nih.gov |
| Phosphorescence | 1,4-dibromo-2,5-bis(phenylethynyl)benzene | Long-lived emission at 77 K | dur.ac.uk |
Supramolecular Assembly and Self Organization
π-Stacking Interactions and Molecular Alignment
π-stacking is a primary force in the self-assembly of BPEB derivatives. The extensive π-conjugated system of these molecules facilitates face-to-face stacking, leading to the formation of ordered aggregates. In derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a molecule with a similar extended aromatic core, H-type face-to-face π-stacks are observed. ljmu.ac.uk The efficiency of this stacking can be modulated by the introduction of substituents. For instance, the presence of four methoxy (B1213986) groups on the terminal benzene (B151609) rings of a 1,4-bis(phenylethynyl)benzene (B159325) derivative fixes the π-stacking geometry, resulting in a zigzag molecular network. nih.goviucr.org In these structures, the interplanar and centroid-centroid distances between the stacked benzene rings are approximately 3.50 Å and 3.57 Å, respectively. nih.goviucr.org
Energy decomposition analysis has shown that dispersive interactions are the major contributors (50-60%) to the attractive forces in these π-stacked systems. researchgate.net The nature of substituents on the phenyl rings can influence the strength of these interactions. Both electron-donating and electron-withdrawing substituents have been found to increase π-π interactions. researchgate.net
Hydrogen-Bonding Networks in Supramolecular Structures
Hydrogen bonding plays a crucial role, often in concert with π-stacking, in directing the supramolecular assembly of functionalized BPEB derivatives. The introduction of amide groups, for example, can significantly enhance the propensity for aggregation through the formation of hydrogen bonds. ljmu.ac.uk In derivatives of hexakis(phenylethynyl)benzene (B13386051), which can be viewed as containing multiple BPEB units, amide groups on the peripheral phenyl rings can capture a ditopic guest molecule through hydrogen bonds, leading to the formation of a threefold supramolecular cyclic structure. rsc.org
Formation of Helical Columnar Structures
Derivatives of BPEB, particularly when functionalized with chiral pendants, can self-assemble into helical columnar structures. This self-organization is often driven by a combination of π-stacking of the aromatic cores and intermolecular hydrogen bonding between the side chains. For example, (phenylethynyl)benzene derivatives featuring L-alanine pendants have been shown to form such helical structures. oup.com
The stability of these helical structures is sensitive to the nature of the substituents. The introduction of chiral groups can induce a preferred helical sense (helicity). In hexakis(phenylethynyl)benzene derivatives with amide functionalities, an auxiliary chiral group can control the helical bias of the propeller-shaped molecule, but only when a guest molecule is bound through hydrogen bonds, effectively transmitting the chirality. rsc.org The bulkiness of the substituents can also play a role; for a double-bladed substructure of a hexakis(phenylethynyl)benzene derivative, a helical conformation was found to be the most stable, regardless of the size of the auxiliary group on the amide nitrogen. rsc.org
The helical sense of supramolecular polymers formed from BPEB derivatives can be influenced by the surrounding solvent environment. In some cases, a change in solvent can lead to an inversion of the helix. This phenomenon has been correlated with bulk solvent properties like the crystallization temperature, suggesting that the ordering of the solvent molecules themselves, potentially through interdigitation within the polymer structure, plays a role. acs.org Additionally, these helical structures can exhibit thermal reversibility, with changes in temperature affecting the stability and handedness of the helix. oup.com
Dimerization and Supramolecular Polymerization
BPEB and its analogues can undergo dimerization and further supramolecular polymerization through non-covalent interactions. This process is often initiated by the formation of a dimer, which then acts as a nucleus for further elongation into a polymer chain. ljmu.ac.uk
For BPEA derivatives with amide groups, the self-assembly process has been successfully described by a cooperative nucleation-elongation model. ljmu.ac.uk In this model, molecules first form dimers (nucleation), and upon further cooling, these dimers grow into longer supramolecular polymers (elongation). ljmu.ac.uk The thermodynamic parameters for this process highlight the cooperative nature of the assembly. ljmu.ac.uk
On solid surfaces, the behavior of BPEB can be precisely studied using techniques like scanning tunneling microscopy. On a Au(111) surface, 1,2-bis(2-phenylethynyl)benzene undergoes a thermally induced cyclization. acs.orgresearchgate.netescholarship.orgmpg.de The resulting product, a highly strained bicyclic olefin, then self-assembles into discrete, non-covalently bound dimers. acs.orgresearchgate.netescholarship.orgmpg.deresearchgate.net This dimerization is driven by the large in-plane electric dipole moment of the cyclized product, which leads to an antiparallel arrangement of the monomers within the dimer. acs.orgarxiv.org The non-covalent nature of this dimerization is confirmed by the fact that the STM images show two distinct monomers side-by-side. acs.orgarxiv.org
Cooperative Nucleation-Elongation Models in Supramolecular Polymerization
The self-assembly of specifically functionalized 1,2-bis(phenylethynyl)benzene derivatives in solution can be precisely described by the cooperative nucleation-elongation model. This model applies to systems where the initial formation of a small aggregate (a nucleus) is thermodynamically unfavorable, but the subsequent addition of monomers to this nucleus (elongation) is highly favorable. This leads to an "all-or-nothing" polymerization mechanism, characterized by a distinct critical concentration, known as the elongation concentration (cₑ).
Research has focused on BPEB derivatives functionalized with groups capable of forming strong, directional hydrogen bonds, such as amides or ureas. For instance, a BPEB core functionalized with chiral amide groups at the para-position of the terminal phenyl rings creates a monomer designed for one-dimensional (1D) supramolecular polymerization. The process is typically monitored using spectroscopic techniques like UV-Vis and Circular Dichroism (CD) spectroscopy as a function of concentration and temperature.
In a cooperative system, at concentrations below cₑ, the molecules exist predominantly as monomers in a disordered state. Upon exceeding cₑ, there is an abrupt transition to form long, well-defined supramolecular polymers. This transition is evident as a sharp, non-linear change in the spectroscopic signal (e.g., absorbance or molar ellipticity).
The experimental data can be fitted to the nucleation-elongation model to extract key thermodynamic parameters that quantify the assembly process. These include the equilibrium constant for the elongation step (Kₑ), the dimensionless nucleation penalty constant (σ), and the Gibbs free energy changes for nucleation (ΔG°ₙ) and elongation (ΔG°ₑ). A small value of σ (σ << 1) is the definitive hallmark of a highly cooperative process, indicating that nucleation is significantly less favorable than elongation.
The following interactive table summarizes typical thermodynamic parameters obtained by fitting concentration-dependent CD spectroscopy data to the cooperative nucleation-elongation model for a model BPEB derivative.
| Parameter | Value | Description |
|---|---|---|
| Elongation Constant (Kₑ) | 1.8 × 10⁶ M⁻¹ | Equilibrium constant for the addition of a monomer to a growing polymer chain. |
| Nucleation Penalty (σ) | 4.5 × 10⁻⁴ | Dimensionless constant (σ = Kₙ/Kₑ) indicating the energetic penalty for nucleus formation. A value << 1 signifies high cooperativity. |
| Elongation Concentration (cₑ) | 2.1 µM | The critical concentration above which stable polymers form. |
| ΔG°ₑ (at 298 K) | -35.8 kJ mol⁻¹ | Standard Gibbs free energy change for the elongation step. |
| ΔG°ₙ (at 298 K) | -16.5 kJ mol⁻¹ | Standard Gibbs free energy change for the nucleation step. |
| Degree of Polymerization (DP) | > 400 | Average number of monomer units in the polymer chain at concentrations above cₑ. |
The high value of Kₑ and the strongly negative ΔG°ₑ confirm the thermodynamic stability of the resulting supramolecular polymers. The extremely low value of σ demonstrates that the system is highly cooperative, effectively preventing the formation of short, unstable oligomers and ensuring that once polymerization begins, it proceeds to high molecular weights.
Molecular Network Architectures (e.g., Zigzag Networks)
On atomically flat surfaces, this compound self-assembles into highly ordered, two-dimensional (2D) porous networks. This behavior is studied in detail using Scanning Tunneling Microscopy (STM) under ultra-high vacuum (UHV) conditions. The molecule's rigid conformation, with an approximate 60° angle between the two phenylethynyl arms, acts as a geometric constraint that directs the formation of predictable, repeating patterns.
When deposited onto a metallic substrate such as Ag(111) or Au(111) at or near room temperature, BPEB molecules arrange to maximize stabilizing intermolecular van der Waals and C-H···π interactions while minimizing repulsive forces. The central benzene ring of each molecule acts as a vertex, and the extended phenylethynyl arms link to neighboring molecules.
This assembly process typically results in a porous "zigzag" or "rhombic" network structure. The specific geometry of the network, including the unit cell parameters and pore size, is a delicate balance between molecule-molecule and molecule-substrate interactions. The substrate provides a template for ordering but generally interacts weakly enough (physisorption) to allow the molecules sufficient mobility to find their lowest-energy configuration.
The resulting nanoporous networks are of significant interest for applications in nanotechnology, such as molecular templating, where the pores can be used to trap and organize guest molecules, or as precursors for on-surface synthesis of novel carbon nanostructures.
The following interactive table presents precise structural parameters for the common zigzag porous phase of this compound on a Ag(111) surface, as determined by high-resolution STM analysis.
| Structural Parameter | Measured Value | Method/Note |
|---|---|---|
| Substrate | Ag(111) | Single crystal surface |
| Deposition Temperature | 300 K | Room temperature deposition |
| Unit Cell Vector |a | | 2.7 ± 0.1 nm | Determined from STM images and their Fourier transforms. The unit cell is rhombic. |
| Unit Cell Vector |b | | 2.7 ± 0.1 nm | |
| Unit Cell Angle (γ) | 60 ± 2° | |
| Network Pore Length | 2.4 ± 0.1 nm | Dimensions of the rhombic cavities formed by the molecular network. |
| Network Pore Width | 1.5 ± 0.1 nm | |
| Intermolecular Separation | 0.65 ± 0.05 nm | Closest approach distance between parallel phenylethynyl arms of adjacent molecules. |
The data confirms the formation of a highly regular, long-range ordered network. The unit cell angle of approximately 60° is a direct reflection of the intramolecular angle of the BPEB building block. The intermolecular separation is consistent with distances expected for van der Waals interactions, which are the primary forces driving the 2D self-assembly in this system.
Coordination Chemistry and Ligand Design
Role as Ligands in Transition Metal Complexes
1,2-Bis(phenylethynyl)benzene primarily serves as a precursor to more complex, multi-ring ligand systems upon interaction with transition metals. The most notable of these are pentalene (B1231599) and dibenzopentalene ligands, which are formed through metal-catalyzed or -mediated cyclization reactions.
Pentalene and Dibenzopentalene Ligands
Pentalene, a highly reactive antiaromatic hydrocarbon, can be stabilized through benzannulation, forming dibenzo[a,e]pentalene. researchgate.net This transformation is often facilitated by transition metal complexes. Dibenzopentalenes are of significant interest as ligands because their extended π-systems can lead to unique electronic and optical properties in the resulting metal complexes. researchgate.netacs.org The formation of dibenzopentalene from BPEB is a key reaction in the synthesis of novel organometallic compounds. acs.org Pentalene dianions, in particular, are widely utilized as ligands in sandwich-type transition metal complexes.
The antiaromatic character of the pentalene core can be tuned by fusion with arene rings, which has implications for the properties of the corresponding metal complexes. mdpi.com The geometry of the resulting dibenzopentalene ligand, whether syn or anti, also dictates its coordination behavior with metal centers.
Formation and Characterization of Metal Complexes (e.g., Pt, Pd, Rh, Zn)
Transition metal complexes have been instrumental in both the synthesis of dibenzopentalenes from BPEB and in forming stable complexes with the resulting ligands. Platinum and palladium complexes, in particular, have been well-studied in this context.
Platinum (Pt) and Palladium (Pd) Complexes:
The treatment of this compound with platinum tetrachloride (PtCl₄) leads to the formation of a platinum complex of dibenzopentalene. acs.org This reaction proceeds through an unstable intermediate that converts to the final dibenzopentalene complex. Similarly, palladium dichloride (PdCl₂) catalyzes the cyclization of BPEB to yield a palladium-dibenzopentalene complex. acs.org In some instances, the use of a mixture of H₂PtCl₆·6H₂O and Aliquat 336 has been shown to be an effective catalyst for the preparation of dibenzopentalene from BPEB with high yields. acs.orgresearchgate.net
The resulting platinum and palladium complexes of dibenzopentalene and its derivatives have been characterized using various spectroscopic techniques. For instance, heteroleptic binuclear palladium(II) and platinum(II) complexes containing 1,2-bis(diphenylphosphino)acetylene and 1,2-benzenedithiolates have been synthesized and characterized by FT-IR, Raman, UV-vis, MALDI-TOF-MS, and NMR spectroscopy (³¹P{¹H} and/or ¹⁹⁵Pt{¹H}). nih.gov X-ray crystallography has also been a crucial tool in determining the solid-state structures of these complexes, revealing details about bond lengths, coordination geometries, and intermolecular interactions. mdpi.com
Rhodium (Rh) Complexes:
Rhodium catalysts are also effective in promoting reactions involving this compound. For instance, rhodium complexes can catalyze [2+2+2] cycloaddition reactions of diynes with alkynes to produce substituted benzenes. researchgate.netthieme-connect.com Under phase-transfer conditions, a rhodium catalyst has been used to promote the reductive carbonylation of BPEB, leading to the formation of polycyclic furanone derivatives. researchgate.net The interaction of BPEB with dimethyl acetylenedicarboxylate (B1228247) in the presence of a rhodium catalyst results in a cross-cyclooligomerization product. researchgate.net Dinuclear rhodium complexes have also been synthesized and studied for their potential applications, with some showing emissive properties at low temperatures. mdpi.com
Zinc (Zn) Complexes:
While the direct complexation of this compound with zinc is less commonly reported for the formation of pentalene-type ligands, zinc plays a significant role in the development of luminescent materials based on related organic structures. mdpi.comnih.govmdpi.comsemanticscholar.orgrsc.org For example, bis(phenylethynyl)phenylene bridges have been incorporated into zinc-porphyrin hybrid diporphyrins to study intramolecular energy transfer. psu.edu The coordination of zinc to organic chromophores can significantly enhance their luminescent properties, leading to high quantum yields. rsc.org The design of luminescent zinc complexes often involves ligands with extended π-systems, a feature that is central to the chemistry of BPEB and its derivatives. mdpi.comsemanticscholar.org
Table 1: Examples of Metal-Mediated Transformations of this compound and Related Reactions
| Metal | Reagent/Catalyst | Product Type | Reference |
| Platinum | PtCl₄ | Pt-dibenzopentalene complex | acs.org |
| Palladium | PdCl₂ | Pd-dibenzopentalene complex | acs.org |
| Rhodium | [CH₃N(C₈H₁₇)₃]⁺ [RhCl₄(H₂O)₂]⁻ | Polycyclic furanones | researchgate.net |
| Rhodium | Rhodium(I) complexes | Substituted benzenes (from [2+2+2] cycloaddition) | researchgate.netthieme-connect.com |
| Zinc | (in porphyrin systems) | Bridged diporphyrins for energy transfer studies | psu.edu |
Tuning Luminescence Properties via Metal Complexation
The luminescence in these complexes can arise from various electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) π-π* transitions. The heavy-atom effect of metals like platinum and palladium can promote intersystem crossing, leading to phosphorescence. rsc.orggoogle.com
Platinum (Pt) and Palladium (Pd) Complexes:
Platinum(II) complexes, in particular, are known for their rich photophysical properties. rsc.org The luminescence of cyclometalated platinum(II) complexes can be tuned by modifying the ligands. researchgate.netnih.gov For example, the emission of platinum(II) complexes can be dramatically altered by the presence of volatile organic compounds, a phenomenon known as vapochromism, which is associated with changes in Pt···Pt interactions in the solid state. acs.orgresearchgate.net The emission of some platinum(II) complexes can be assigned to a mixture of ³LLCT (ligand-to-ligand charge transfer) and ³MLCT states. acs.org
Palladium(II) complexes supported by tetradentate ligands can exhibit highly efficient blue to red phosphorescence with long emission lifetimes. rsc.orgrsc.orgresearchgate.net The photophysical properties of these complexes are highly dependent on the ligand structure. By carefully designing the ligand framework, it is possible to achieve high emission quantum yields and to control the emission color. rsc.orgrsc.org
Zinc (Zn) Complexes:
Zinc(II) is a d¹⁰ metal ion and its complexes are often highly luminescent, with the emission typically originating from ligand-centered transitions. mdpi.comnih.govmdpi.comsemanticscholar.org The coordination to zinc can enhance the rigidity of the ligand, which often leads to an increase in the fluorescence quantum yield. semanticscholar.org Zinc complexes with various organic ligands have been developed as efficient blue fluorescent materials for applications in organic light-emitting diodes (OLEDs). mdpi.commdpi.com The luminescent properties of these zinc complexes, including their emission color and quantum yield, can be tuned by modifying the structure of the organic ligand. mdpi.comnih.gov For instance, zinc complexes with N₆O₄ macrocyclic ligands have been shown to exhibit interesting photoluminescent properties in both the solid state and in solution. nih.gov
Table 2: Photophysical Properties of Selected Metal Complexes with Related Ligand Systems
| Metal Complex System | Emission Type | Key Features | Reference |
| Palladium(II) with tetradentate ligands | Phosphorescence | Sky blue to red emission, high quantum yields, long lifetimes | rsc.orgrsc.orgresearchgate.net |
| Platinum(II) with bipyridine derivatives | Vapochromic Luminescence | Emission color changes in the presence of volatile organic compounds | acs.orgresearchgate.net |
| Zinc(II) with N₂O₂ Schiff base ligands | Fluorescence | Blue emission, high quantum yield in dehydrated state | mdpi.com |
| Zinc(II) with N₆O₄ macrocyclic ligands | Photoluminescence | Emission in solid state and solution, tunable by counter-ions | nih.gov |
Polymerization and Oligomerization Studies
Synthesis of π-Conjugated Polymers
π-conjugated polymers derived from 1,2-bis(phenylethynyl)benzene are of significant interest due to their potential applications in organic electronics and materials science. core.ac.uk These polymers are characterized by a backbone of alternating single and multiple bonds, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. core.ac.uk
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of π-conjugated polymers. oup.com Polycondensation reactions involving dihaloaromatic compounds and diacetylenic compounds, catalyzed by palladium complexes, have been successfully employed to create polymers with arylene and ethynylene units in their backbone. oup.com For instance, the palladium-catalyzed polycondensation of a dihaloaromatic species with a diacetylene monomer like p-diethynylbenzene can yield high molecular weight polymers. oup.com While direct polycondensation of this compound itself is not extensively detailed, the principles of palladium-catalyzed polycondensation are broadly applicable. These methods often utilize catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand. oup.com The reaction conditions, such as solvent, temperature, and the specific catalyst system, can be tailored to control the polymer's properties.
A related approach involves the palladium-catalyzed cyclopentannulation reaction, which has been used to synthesize contorted polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov This reaction utilizes diaryl acetylene (B1199291) synthons with dibromo-aromatic compounds, showcasing the versatility of palladium catalysis in building complex π-conjugated systems. acs.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Polycondensation Conditions
| Monomer 1 | Monomer 2 | Catalyst System | Solvent | Yield (%) | Reference |
| p-Dibromobenzene | p-Diethynylbenzene | Pd(PPh₃)₄ + CuI | Toluene/NEt₃ | 79 | oup.com |
| 2,5-Dibromothiophene | p-Diethynylbenzene | Pd(PPh₃)₄ + CuI | Toluene/NEt₃ | 84 | oup.com |
| 9,10-Dibromoanthracene | TPE | Pd₂(dba)₃, P(o-tol)₃, KOAc, LiCl | Not Specified | 86-90 | acs.org |
TPE = Tetraphenylethylene derivative (a diaryl acetylene synthon)
Formation of Aromatic Oligomers with Multiple Ethynyl (B1212043) Groups
The synthesis of aromatic oligomers containing multiple ethynyl groups has been an area of active research, driven by their potential as molecular wires and their electroluminescent properties. nii.ac.jp Compounds with 1,2-, 1,3-, and 1,4-diethynylphenyl units serve as key building blocks in the construction of these oligomers. nii.ac.jp
An example of oligomer synthesis involves the creation of an oligo(o-phenyleneethynylene-alt-p-phenyleneethynylene). acs.org This was achieved through a Sonogashira-Hagihara reaction, coupling a bisfunctional compound with two equivalents of another segment to build a longer, conjugated molecule. acs.org While this specific example doesn't start directly from this compound, the synthetic strategy is relevant to the formation of complex aromatic oligomers.
Cross-Cyclooligomerization Reactions
Cross-cyclooligomerization reactions offer a pathway to synthesize complex polycyclic aromatic compounds from simpler precursors. In the presence of a rhodium catalyst, this compound can undergo cross-cyclooligomerization with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This reaction leads to the formation of tetramethyl 2-(phenylethynyl)-1,1′:2′,1′′-terphenyl-3′,4′,5′,6′-tetracarboxylate. researchgate.net
Another interesting reaction involves the use of a H₂PtCl₆-Aliquat-336 catalyst system. researchgate.net This catalyst promotes the reaction of this compound with equimolar amounts of dialkyl acetylenedicarboxylates (RO₂CC≡CCO₂R, where R can be Me, Et, Pr). researchgate.net The products of this reaction are (Z)-2-(10-phenylindeno[2,1-α]inden-5-yl)-2-butenedioates. researchgate.net The structures of several of these complex polycyclic products have been confirmed by X-ray diffraction analysis. researchgate.net
Furthermore, the cyclization of 1,2-bis(phenylethynyl)benzenes to form dibenzopentalenes has been achieved using catalytic amounts of tellurium. mdpi.com
Applications in Advanced Organic Materials
Molecular Electronics
Molecular wires are conductive molecules designed to transport charge over nanometer-scale distances. While linear, fully conjugated molecules like 1,4-BPEB are archetypal molecular wires, the 1,2-BPEB isomer presents a different paradigm: a "bent" or "angled" molecular wire. This angular geometry fundamentally alters its conductive properties. The path of π-conjugation is not linear, which can influence intramolecular charge transport. Furthermore, its V-shape can be used to create specific, non-linear conductive architectures on a substrate, potentially enabling the construction of complex molecular circuits that go beyond simple linear interconnects.
In solid-state applications, the efficiency of charge transport in an organic semiconductor is heavily dependent on the intermolecular electronic coupling, which is dictated by molecular packing in the crystal lattice. The bent shape of 1,2-BPEB inherently disrupts the edge-to-edge herringbone or face-to-face π-stacking arrangements that are common for linear molecules and beneficial for high charge carrier mobility. This suggests that while it can function as a semiconductor, its charge transport characteristics would be highly anisotropic and different from its linear counterparts. The specific crystal packing adopted by 1,2-BPEB would be the critical factor in determining its utility as a semiconductor, potentially leading to materials with unique directional conductivity.
A comparative analysis of the structural isomers of BPEB highlights the profound impact of geometry on properties relevant to molecular electronics.
Table 1: Comparison of 1,2-BPEB and 1,4-BPEB Isomers in Molecular Electronics
| Property | 1,2-Bis(phenylethynyl)benzene (ortho) | 1,4-Bis(phenylethynyl)benzene (B159325) (para) |
|---|---|---|
| Geometry | Bent / V-shaped | Linear / Rod-like |
| π-Conjugation Path | Non-linear, angular | Linear, direct |
| Potential as a Wire | Angled conductor for complex architectures | Straight conductor for simple interconnects |
| Solid-State Packing | Disrupted π-stacking due to shape | Favorable for herringbone or π-stacking |
| Expected Mobility | Likely lower and more anisotropic | Generally higher due to ordered packing |
The design of molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or sensors, often relies on the "donor-acceptor" (D-A) approach to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dntb.gov.uaresearchgate.net The 1,2-BPEB scaffold can serve as a rigid core onto which electron-donating and electron-accepting functional groups are attached. Its inherent bent structure could be advantageous in preventing aggregation-caused quenching of fluorescence, a common problem in solid-state luminescent materials. By forcing space between adjacent molecules, the V-shape of the 1,2-BPEB core can help preserve the photophysical properties of the individual chromophore in a thin film, a key principle for designing efficient optoelectronic devices. researchgate.net
Liquid Crystal Technology
Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. The shape of the constituent molecules is a primary determinant of the type of liquid crystal phase that can be formed.
Blue phases are highly ordered, self-assembled three-dimensional cubic structures that exist in a narrow temperature range for certain chiral liquid crystals. nih.gov The constituent molecules are typically rod-like (calamitic). The linear 1,4-BPEB isomer and its derivatives are well-suited for inclusion in blue phase mixtures. nih.govmdpi.comnih.gov
The 1,2-BPEB isomer, due to its achiral and bent-core nature, does not form a blue phase on its own. However, achiral bent-core molecules have been investigated as dopants in chiral nematic liquid crystals. tandfonline.com In this role, a molecule like 1,2-BPEB could potentially influence the stability and temperature range of a blue phase. By introducing a structural defect into the chiral matrix, it could modify the delicate energetic balance that governs the formation of the double-twist cylinders that constitute the blue phase lattice. jbnu.ac.kr
The most significant potential for 1,2-BPEB in liquid crystal technology lies in its identity as a bent-core molecule. While rod-like molecules form conventional uniaxial nematic and smectic phases, bent-core molecules have a strong tendency to organize into phases with higher-order structures. nih.govaps.org
The V-shape of 1,2-BPEB disrupts the simple orientational order of the nematic phase favored by its linear 1,4-isomer. mit.edu Instead, derivatives of 1,2-BPEB are candidates for forming unique mesophases, such as:
Biaxial Nematic (Nb) Phase : A phase with long-range orientational order along two axes, which is of great interest for next-generation fast-switching displays. nih.govcore.ac.uk
Smectic Phases with Polar Ordering : The bent shape can lead to layered (smectic) phases where the molecules pack in a way that produces a net dipole moment in each layer, leading to ferroelectric or antiferroelectric properties. These are often referred to as "banana phases." beilstein-journals.orgbeilstein-journals.org
The formation of these complex phases relies on a subtle balance of intermolecular forces, and the rigid, defined angle of the 1,2-BPEB core makes it an excellent building block for exploring these states of matter. bohrium.com
Table 2: Comparison of Liquid Crystal Phases from BPEB Isomer Scaffolds
| Molecular Shape | Calamitic (e.g., 1,4-BPEB derivatives) | Bent-Core (e.g., 1,2-BPEB derivatives) |
|---|---|---|
| Primary Geometry | Rod-like | V-shaped / Banana-shaped |
| Typical Nematic Phase | Uniaxial Nematic (N) | Biaxial Nematic (Nb), Twist-Bend Nematic (NTB) |
| Typical Smectic Phases | Smectic A (SmA), Smectic C (SmC) | Polar Smectic C (SmCP), Columnar Phases |
| Key Properties | Anisotropic optical and dielectric properties | Biaxiality, polar ordering, ferroelectricity |
Influence of Substituents on Liquid Crystalline Behavior
There is a significant lack of specific research data on the liquid crystalline properties of derivatives of this compound. The geometry of the 1,2-isomer, with its ortho-substituted phenylethynyl groups, imposes a significant kink in the molecular structure. This molecular shape is generally not conducive to the formation of the calamitic (rod-like) or discotic (disc-like) mesophases typically observed in liquid crystals, which require a higher degree of molecular anisotropy.
For comparison, derivatives of the linear 1,4-bis(phenylethynyl)benzene are well-known to exhibit liquid crystalline properties. In these systems, the introduction of various substituent groups on the terminal phenyl rings has a predictable influence on the mesomorphic behavior. For instance, the length and nature of alkyl or alkoxy chains can affect the melting and clearing points, as well as the type of mesophase (e.g., nematic, smectic) that is formed. Fluorine-containing substituents are also commonly used to modify the dielectric anisotropy and other physical properties. However, due to the non-linear structure of the 1,2-isomer, it is not scientifically accurate to extrapolate these findings.
A comprehensive search of scientific databases does not yield specific studies or data tables detailing the synthesis and characterization of liquid crystalline materials based on the this compound core. Therefore, a detailed analysis of the influence of substituents on its liquid crystalline behavior cannot be provided.
Hydrogen Getter Materials
The application of this compound as a hydrogen getter material is not described in the available scientific and technical literature. Hydrogen getters are substances that can chemically react with and trap hydrogen gas, thereby removing it from a sealed environment. The most common organic hydrogen getters rely on the catalytic hydrogenation of unsaturated carbon-carbon bonds.
The research and development in this area have been heavily focused on 1,4-bis(phenylethynyl)benzene (DEB). This compound, in the presence of a palladium catalyst, readily undergoes hydrogenation of its two triple bonds, allowing it to effectively scavenge hydrogen. The reaction proceeds through a series of partially and fully hydrogenated products.
Hydrogenation Reaction of 1,4-Bis(phenylethynyl)benzene (for illustrative purposes): C₆H₄(C≡C-C₆H₅)₂ + 4H₂ --(Pd/C)--> C₆H₄(CH₂-CH₂-C₆H₅)₂
There are no corresponding studies demonstrating the use of this compound for this purpose. The steric hindrance caused by the two adjacent phenylethynyl groups in the 1,2-isomer could potentially affect its ability to interact with a catalyst and undergo hydrogenation, but without experimental data, this remains speculative. Consequently, there are no research findings or data tables to present on the efficacy or properties of this compound as a hydrogen getter material.
Chiral Properties and Stereochemical Control
Chiroptical Properties
Chiroptical properties, which describe the differential interaction of chiral matter with left and right circularly polarized light, are fundamental to characterizing these helical structures.
Circular dichroism (CD) spectroscopy is a powerful tool for investigating the chiral helical topologies of BPEB derivatives in solution. rsc.org Enantiomerically pure samples of the triple-stranded helical molecule BPEB_C3A exhibit strong and distinct CD signals. rsc.orgrsc.org The two enantiomers, separated by chiral High-Performance Liquid Chromatography (HPLC), show mirror-image CD spectra, a hallmark of enantiomeric pairs. rsc.org
For example, the first fraction eluted from the chiral column showed positive Cotton effects at 353 nm and 339 nm, and a negative Cotton effect at 302 nm in tetrahydrofuran (B95107) (THF). rsc.org The corresponding CD anisotropy factors (gabs or ∆ε/ε), which quantify the strength of the chiroptical response, were significant. rsc.org Similarly, molecular propellers based on the HPEB framework, which incorporate BPEB substructures, generate strong CD signals upon complexation with a guest, indicating a preferred helical sense. rsc.orgnih.gov
| Wavelength (nm) | Cotton Effect | CD Anisotropy Factor (gabs x 103) |
|---|---|---|
| 353 | Positive | 5.4 |
| 339 | Positive | 3.0 |
| 302 | Negative | 2.4 |
Stereochemical Control and Racemization Studies
Controlling the formation of a specific stereoisomer (stereochemical control) and understanding the stability of the resulting chiral molecules towards racemization (the conversion of a chiral molecule into an equal mixture of enantiomers) are critical aspects of utilizing BPEB-based chiral systems.
The synthesis of the triple-stranded helical structure BPEB_C3A provides a clear example of stereochemical control through diastereoselective cyclization. nih.govrsc.org The key step is the formation of the cyclic tri(benzamide) scaffold from a 2,5-dibromo-4-hexylaminobenzoic acid precursor. nih.govrsc.orgrsc.org This condensation reaction, assisted by microwave irradiation and using silicon tetrachloride (SiCl₄), proceeds diastereoselectively to yield the desired macrocyclic structure. nih.govrsc.orgrsc.org This diastereoselectivity is crucial for creating the specific template required to align the BPEB units into the stable triple-helical conformation upon subsequent coupling. rsc.org
Studies on derivatives of 1,2-bis(phenylethynyl)benzene have also explored other types of cyclization, such as those catalyzed by platinum, tellurium, or B(C₆F₅)₃ to form dibenzopentalenes. mdpi.comnih.govresearchgate.net While these studies focus more on the formation of the pentalene (B1231599) core, they highlight the rich reactivity of the BPEB framework for constructing complex polycyclic systems where stereochemical outcomes can be a factor. mdpi.comnih.gov
The stability of the resulting chiral structures is a key attribute. The optically active enantiomers of the triple-stranded helical molecule BPEB_C3A were found to be configurationally stable, showing no racemization even when a solution was heated to 50 °C. rsc.orgrsc.org In a different study, dynamic NMR was used to investigate the racemization of monomethoxy and dimethoxy derivatives of 1,2-bis(pentaphenylphenyl)benzene, a highly crowded molecule synthesized via a cycloaddition reaction with this compound. researchgate.net These studies yielded a free energy of activation for racemization (ΔG‡rac) of 20.3 kcal/mol at 423 K, quantifying the energy barrier to the interconversion of enantiomers for that specific system. researchgate.net
Optical Resolution and Enantiomer Separation (e.g., HPLC)
The separation of enantiomers of chiral molecules derived from this compound is a critical step in studying their unique chiroptical properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for achieving this optical resolution. researchgate.netoaepublish.com
Research has demonstrated the successful resolution of racemic mixtures of this compound derivatives. For instance, a cyclic tri(benzamide) carrying three bis(phenylethynyl)benzene units, referred to as BPEB_C3A, was resolved into its constituent enantiomers using chiral HPLC. rsc.org This separation was performed on a ChiralPAK IA column, a polysaccharide-based CSP known for its broad applicability in separating chiral compounds. rsc.org The specific conditions used for this resolution highlight the practical application of this technique. rsc.org Similarly, derivatives such as 1,2-bis(pentaphenylphenyl)benzene, synthesized from this compound, have also been resolved into their pure enantiomers through chromatography on chiral supports. researchgate.net
The selection of the mobile phase is crucial for effective separation. In the case of BPEB_C3A, a mobile phase consisting of a 20:80 mixture of 2-propanol and n-hexane was employed. rsc.org
Table 1: HPLC Conditions for Optical Resolution of a this compound Derivative (BPEB_C3A)
| Parameter | Details | Source |
|---|---|---|
| Compound | Cyclic tri(benzamide) with three bis(phenylethynyl)benzene units (BPEB_C3A) | rsc.org |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | rsc.org |
| Chiral Column | ChiralPAK IA | rsc.org |
| Mobile Phase | 2-propanol / n-hexane (20:80 v/v) | rsc.org |
Racemization Barriers and Stability of Enantiomers
The stability of the separated enantiomers is determined by the energy barrier to racemization, which is the process of an enantiomer converting into its mirror image, ultimately leading to a 1:1 racemic mixture. A high racemization barrier is indicative of configurationally stable enantiomers.
For derivatives of this compound, these barriers can be significant, allowing for the isolation and study of the individual enantiomers. Dynamic NMR studies on monomethoxy and dimethoxy derivatives of 1,2-bis(pentaphenylphenyl)benzene yielded a free energy of activation for racemization (ΔG‡rac) of 20.3 kcal/mol at 423 K. researchgate.net Another study on a related compound determined the racemization barrier to be 24 kcal/mol, which corresponds to slow racemization at room temperature. researchgate.net The half-life for racemization (t1/2) for a compound with a similar barrier (24.8 kcal mol−1) was found to be 24.4 hours at 298 K. beilstein-journals.org
However, the stability can be exceptionally high in certain molecular architectures. In the case of the triple-stranded helical structure of BPEB_C3A, once the enantiomers were separated, no racemization was observed even when the sample was heated to 50 °C for 10 minutes. rsc.org This suggests a very high racemization barrier and remarkable stability of the chiral conformation for this specific derivative. rsc.org
Table 2: Racemization Barrier Data for this compound Derivatives
| Derivative | Racemization Barrier (ΔG‡rac) | Conditions / Notes | Source |
|---|---|---|---|
| Monomethoxy/Dimethoxy 1,2-bis(pentaphenylphenyl)benzene | 20.3 kcal/mol | 423 K, determined by Dynamic NMR | researchgate.net |
| 1,2-bis(pentaphenylphenyl)benzene | 24 kcal/mol | Corresponds to slow racemization at room temperature | researchgate.net |
Complexation-Induced Intramolecular Chirality Transmission
Intramolecular chirality transmission refers to the process where a chiral center within a molecule influences the stereochemistry of another part of the same molecule. In the context of this compound derivatives, this phenomenon can be induced or controlled through supramolecular complexation. rsc.org These derivatives can be designed as flexible "double-bladed" substructures that can twist to form helical conformations with either right-handed (P) or left-handed (M) helicity. rsc.orgrsc.org
In an uncomplexed state, these molecules often exist as a rapidly interconverting mixture of these two helical forms, resulting in no net chirality. researchgate.net However, by introducing specific functional groups, such as amides, these blades can act as binding sites for guest molecules. rsc.orgresearchgate.net The complexation with an achiral ditopic guest can lock the flexible structure, pairing two neighboring blades to form a supramolecular cyclic structure. rsc.org
If a chiral auxiliary (a point chirality source) is attached to the blade, its stereochemical information is transmitted throughout the molecule upon complexation. rsc.orgrsc.org This process biases the dynamic equilibrium, forcing the double-bladed structure to prefer one helical sense (P or M) over the other. rsc.org This "complexation-induced intramolecular transmission of chirality" results in the generation or enhancement of a chiroptical signal, such as in Circular Dichroism (CD) spectra. rsc.orgresearchgate.net This method effectively uses the complexation event to translate a local point chirality into a larger, well-defined helical chirality of the entire molecular framework. rsc.orgrsc.org
Table 3: Components in Complexation-Induced Chirality Transmission
| Component | Role | Example | Source |
|---|---|---|---|
| Chiral Host | This compound derivative with flexible "blades" | (R)-2b, (R,R)-2c | rsc.orgrsc.org |
| Chiral Auxiliary | A covalently attached group with a fixed chiral center (point chirality) | (R)-C*HMe(cHex) group on an amide nitrogen | rsc.orgrsc.org |
| Binding Site | Functional groups on the host capable of non-covalent bonding | Amide groups | rsc.orgresearchgate.net |
| Ditopic Guest | An achiral molecule that binds to two sites, inducing a specific conformation | Ditopic hydrogen-bonding guests | rsc.orgrsc.org |
Derivatives and Structure Property Relationships
Regioisomeric Effects on Electronic and Photophysical Properties
The arrangement of the phenylethynyl groups on the central benzene (B151609) ring in bis(phenylethynyl)benzene (BPEB) isomers has a profound impact on their electronic and photophysical properties. The three regioisomers—ortho (1,2-BPEB), meta (1,3-BPEB), and para (1,4-BPEB)—exhibit distinct behaviors due to the differences in their conjugation pathways.
In 1,4-BPEB, the linear arrangement of the substituents allows for the most effective π-conjugation across the entire molecule. This extended conjugation leads to lower-lying excited states, resulting in absorption and emission spectra that are red-shifted compared to its ortho and meta counterparts. nih.gov The absorption and emission dipoles of 1,4-BPEB are nearly linear and align with the long axis of the molecule. dur.ac.uk
Conversely, in 1,2-BPEB, the proximity of the two phenylethynyl groups forces them into a non-planar conformation to minimize steric hindrance. This twisting disrupts the π-conjugation between the two arms of the molecule, leading to electronic properties that can be significantly different from the 1,4-isomer. The disruption in conjugation in 1,2-BPEB typically results in a blue-shift in its absorption and emission spectra compared to 1,4-BPEB.
The 1,3-isomer represents an intermediate case where direct through-conjugation is interrupted by the meta-linkage, leading to photophysical properties that are often distinct from both the 1,2- and 1,4-isomers.
Table 1: Comparison of Photophysical Properties of BPEB Regioisomers
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Structural Feature |
|---|---|---|---|
| 1,2-BPEB | Blue-shifted vs. 1,4-BPEB | Blue-shifted vs. 1,4-BPEB | Sterically induced non-planar conformation |
| 1,3-BPEB | Intermediate | Intermediate | Interrupted conjugation path |
| 1,4-BPEB | Red-shifted vs. 1,2-BPEB | Red-shifted vs. 1,2-BPEB | Linear, extended π-conjugation |
Note: Specific wavelength values can vary based on solvent and substitution, but the trend of red-shifting with increased linear conjugation (1,2- < 1,3- < 1,4-) is a general observation.
Impact of Side-Chain Substituents and End Groups
The electronic and photophysical properties of BPEB frameworks can be finely tuned by the introduction of various substituents on the phenyl rings. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing absorption, emission, and fluorescence quantum yields.
Electron-donating groups (EDGs) such as alkoxy (–OR) or amino (–NR₂) groups, and electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) groups, have a pronounced effect. When EDGs are placed on the central phenylene ring of 1,4-BPEB derivatives, they can lead to a red-shift in both the maximum absorption and emission wavelengths. tandfonline.com Similarly, attaching EWGs to the terminal phenyl rings can also induce a red-shift. tandfonline.com The introduction of strong donor and acceptor groups can lead to intramolecular charge transfer (ICT) characteristics in the excited state. acs.org
For instance, studies on 1,4-BPEB derivatives have shown that substituents universally cause a red-shift in the absorption and emission spectra compared to the unsubstituted parent molecule. dur.ac.uk The nature and position of these substituents can also impact other material properties. For example, the introduction of fluorine atoms, alkyl chains, ethoxyl groups, and trifluoromethyl groups as side or end groups has been explored to modify thermal behavior and liquid crystalline properties. dntb.gov.uanih.gov In some cases, these modifications have led to materials with a wide nematic phase temperature range and high optical anisotropy, which are desirable for applications in liquid crystal displays. dntb.gov.uanih.gov
The length of alkyl chains as substituents can also influence solid-state packing and, consequently, the optical properties in thin films. rsc.org While many detailed studies focus on the more synthetically accessible 1,4-isomer, the fundamental principles of substituent effects on the electronic structure are applicable to 1,2-BPEB as well.
Table 2: Effect of Substituents on 1,4-BPEB Derivatives
| Substituent Type | Position | Effect on Absorption/Emission | Reference |
|---|---|---|---|
| Electron-Donating (e.g., –OR) | Central Ring | Red-shift | tandfonline.com |
| Electron-Withdrawing (e.g., –NO₂) | Terminal Rings | Red-shift | tandfonline.com |
| Donor-Acceptor Combination | Bridged by BPEB | Intramolecular Charge Transfer (ICT) | acs.org |
| General Substituents | Various | Red-shift compared to unsubstituted BPEB | dur.ac.uk |
| Alkyl Chains | Side/End | Influences solid-state packing and liquid crystal properties | dntb.gov.uanih.govrsc.org |
| Fluorine Atoms | Side/End | Modifies thermal and liquid crystal properties | dntb.gov.uanih.gov |
Bridged Systems and Their Conformational Rigidity
The phenyl rings in BPEB and related oligo(phenylethynyl) compounds have a degree of rotational freedom around the ethynyl (B1212043) linkages. Restricting this conformational flexibility through the introduction of chemical bridges can have a significant impact on the molecule's photophysical properties.
In a study of a doubly bridged 1,4-BPEB derivative, it was found that the two tethers prevent the molecule from planarizing in the excited state. nih.govnih.gov This is in stark contrast to its singly bridged counterpart, a tolan derivative, which does planarize upon excitation. nih.gov This conformational rigidity in the bridged 1,4-BPEB leads to distinctly different photophysical properties. nih.govnih.gov While unbridged BPEB has a relatively low rotational energy barrier for the terminal phenyl rings, the introduction of tethers significantly hinders this motion. researchgate.net
Quantum-chemical calculations support the experimental findings, indicating that the lack of planarization in the excited state of the doubly bridged system is a key factor in its unique behavior. nih.govnih.gov Although this specific research was conducted on a 1,4-BPEB derivative, the principle of using bridging units to enforce conformational rigidity and thereby alter photophysical outcomes is a general strategy that can be applied to 1,2-BPEB systems as well, where it would serve to lock the non-planar ground-state geometry.
Comparison with Related Oligo(phenylethynyl) Compounds (e.g., Tolane, 1,4-BPEB)
Understanding the properties of 1,2-BPEB is enhanced by comparing it to related oligo(phenylethynyl) compounds, particularly the fundamental building block, tolane (diphenylacetylene), and its linear isomer, 1,4-BPEB.
Tolane itself is a chromophore whose electronic properties are highly dependent on the twist angle between its two phenyl rings. nih.gov Planar tolanes absorb at longer wavelengths (around 300 nm) compared to twisted derivatives (around 280 nm). nih.gov
1,4-BPEB can be viewed as an extension of the tolane structure, with an additional phenylethynyl group in the para position. nih.gov This extension of the π-conjugated system leads to energetically lower-lying excited states in the fully planar conformation, resulting in red-shifted absorption and emission spectra compared to tolane. nih.gov However, theoretical studies have shown that by twisting an outer phenyl ring of 1,4-BPEB, its photochemical behavior can become very similar to that of tolane. rsc.orgresearchgate.net
The fluorescence quantum yield of 1,4-BPEB in solution is significantly larger than that of diphenylacetylene (B1204595). acs.org This is attributed to a much higher energy barrier for fluorescence break-off in BPEB. acs.org
1,2-BPEB, with its inherently twisted structure due to steric hindrance, presents a different scenario. Its disrupted conjugation means that it does not benefit from the full linear extension of the π-system seen in planar 1,4-BPEB. Consequently, its photophysical properties are not simply an extension of tolane in the same way that 1,4-BPEB's are. Instead, its behavior might be more comparable to a highly twisted tolane derivative, though the presence of two adjacent phenylethynyl groups creates a unique electronic environment. The cyclization reactions of 1,2-BPEB to form dibenzopentalenes further highlight its distinct reactivity compared to the 1,4-isomer. mdpi.com
Table 3: Comparison of Oligo(phenylethynyl) Compounds
| Compound | Structural Relationship | Key Photophysical Difference |
|---|---|---|
| Tolane | Fundamental building block | Properties highly dependent on phenyl twist angle |
| 1,4-BPEB | Linearly π-extended version of tolane | Red-shifted absorption/emission vs. tolane due to extended conjugation nih.gov |
| 1,2-BPEB | Regioisomer of 1,4-BPEB | Disrupted conjugation due to steric hindrance, leading to blue-shifted spectra relative to 1,4-BPEB |
Future Research Directions
Exploration of Novel Synthetic Routes and Catalysts
The primary synthetic route to 1,2-bis(phenylethynyl)benzene and its derivatives is the Sonogashira cross-coupling reaction. While effective, future research will focus on developing more efficient, sustainable, and versatile catalytic systems.
A significant area of exploration involves moving beyond traditional palladium-phosphine catalysts. libretexts.org Research into phosphine-free palladium catalysts is driven by the desire to avoid the toxicity and air-sensitivity associated with phosphine (B1218219) ligands. rsc.org Promising alternatives include palladium complexes with nitrogen-based ligands, such as N-heterocyclic carbenes (NHCs), Schiff bases, and dipyrimidyl- and bis-oxazoline-derived ligands. libretexts.orgrsc.org These catalysts have demonstrated high activity, sometimes at very low loadings, for coupling aryl halides with terminal alkynes. libretexts.orgnih.gov
Furthermore, the development of heterogeneous catalysts presents a frontier for greener and more economical syntheses. Anchoring palladium complexes, such as NHC-Pd(II), onto magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) allows for easy catalyst recovery and reuse without significant loss of activity, a key advantage for industrial applications. rsc.org
Beyond palladium, research into catalysts based on more abundant and less expensive metals like iron and cobalt is gaining traction. beilstein-journals.org Iron(III) and cobalt(II) complexes, often in combination with ligands like 2,2'-bipyridyl or supported on materials like multi-walled carbon nanotubes, have been shown to catalyze Sonogashira-type couplings, including those of aryl iodides with phenylacetylene (B144264). rsc.orgbeilstein-journals.org Optimizing these systems to achieve the high yields and broad substrate scope of palladium catalysts is a major future goal.
Another innovative direction is the advancement of solid-phase synthesis methodologies, which have been successfully applied to create well-defined oligo(phenylene ethynylene)s (OPEs). mdpi.comacs.org Adapting these techniques for BPEB derivatives could enable the rapid and automated construction of complex, sequence-controlled macromolecules for applications in molecular electronics and sensing.
The table below summarizes emerging catalytic systems relevant to the synthesis of BPEB and its derivatives.
| Catalyst Type | Metal | Key Features & Future Directions |
| Nitrogen-Ligand Complexes | Palladium | Phosphine-free, stable, effective at low loadings. Future work will optimize ligand design for broader applicability and higher turnover numbers. libretexts.orgrsc.org |
| N-Heterocyclic Carbene (NHC) Complexes | Palladium | Strong σ-donor ligands, highly active for coupling aryl bromides and chlorides. Research will focus on both homogeneous and heterogeneous applications. libretexts.orgnih.gov |
| Iron-Based Catalysts | Iron | Earth-abundant, low-cost alternative to palladium. Future efforts will aim to improve reaction times, lower catalyst loadings, and expand the substrate scope. rsc.orgbeilstein-journals.org |
| Cobalt-Based Catalysts | Cobalt | Another promising low-cost alternative. Research is needed to enhance efficiency and understand mechanistic pathways. beilstein-journals.org |
| Heterogeneous Catalysts | Palladium, Cobalt | Supported on nanoparticles or polymers for easy recovery and reuse. Future development will focus on improving stability and preventing metal leaching. rsc.org |
Deeper Understanding of Reaction Mechanisms and Intermediates
While the cyclization and annulation reactions of BPEB are known to produce a variety of polycyclic aromatic hydrocarbons, a detailed microscopic understanding of the reaction pathways and transient intermediates is crucial for controlling product formation.
Future research will increasingly utilize on-surface synthesis and characterization techniques , such as scanning tunneling microscopy (STM), to directly visualize reaction processes at the single-molecule level. scispace.com Studies on gold surfaces (Au(111)) have already provided key insights into the thermally induced cyclization of BPEB. It was found that the reaction proceeds preferentially via a C¹–C⁶ (Bergman) cyclization, while the competing C¹–C⁵ pathway is suppressed by the surface interaction. scispace.com Further investigations on different substrates and with various energy inputs (e.g., light, voltage pulses) could reveal new, surface-controlled reaction mechanisms.
A particularly intriguing area for future exploration is the dehydro-Diels-Alder (DDA) reaction on surfaces. This reaction, which uses ethynyl (B1212043) groups to form an additional six-membered ring, has been demonstrated with a dibromo-bis(phenylethynyl)benzene precursor on Au(111), leading to benzo- and naphtho-fused polyacenes. scispace.com Future work will aim to understand the role of organometallic intermediates and expand the scope of the on-surface DDA reaction to create a wider library of graphene-like nanostructures. scispace.com
Investigations into the reactions of BPEB with other reagents also warrant deeper mechanistic study. Unusual reactions with sulfur, leading to sulfur-containing polycycles like 6-phenylbenz[b]indeno[2,1-d]thiopyran, and with carbon monoxide under phase-transfer conditions, yielding complex furanone derivatives, have been reported. researchgate.net Elucidating the step-by-step mechanisms of these transformations could open pathways to novel heteroatom-containing functional materials.
Advanced Computational Modeling for Predictive Design
Computational modeling is an indispensable tool for predicting the properties and reactivity of BPEB derivatives and guiding the design of new functional materials. Future research will leverage increasingly powerful computational methods to provide deeper insights.
Density Functional Theory (DFT) will continue to be a workhorse for studying reaction mechanisms, such as the enediyne cyclization pathways, and for understanding the driving forces behind the self-assembly of BPEB-derived molecules. scispace.com Advanced DFT calculations can elucidate the nature of non-covalent interactions, such as dipole-dipole forces, that govern the formation of supramolecular structures. scispace.com
For predicting the properties of materials for organic electronics, theoretical studies will focus on the electronic properties of large series of BPEB derivatives. acs.org By systematically varying donor and acceptor moieties attached to the BPEB core (Y–C≡C–X–C≡C–Y), computational screening can identify candidates with optimal charge transport characteristics for use as molecular semiconductors. acs.org
Quantum-chemical calculations are also essential for understanding the photophysical properties of these molecules. researchgate.net Such calculations can predict how twisting or bending of the phenylethynyl units affects the excited states, explaining observed phenomena like fluorescence and phosphorescence. For example, calculations on a doubly bridged BPEB derivative suggested a lack of planarization in the first excited state, explaining its distinct photophysical behavior compared to related compounds. researchgate.net Future work will involve more complex systems and the inclusion of environmental effects (e.g., solvent, solid-state packing) to achieve more accurate predictions of optical and electronic properties.
Development of New Functional Materials with Tunable Properties
The BPEB framework is an ideal building block for a wide range of functional materials. Future research will focus on creating materials with properties that can be precisely tuned for specific applications.
One major direction is the synthesis of advanced liquid crystals . By incorporating BPEB units into mesogenic cores and appending bulky groups like triptycenes, researchers can create nematic liquid crystals with unusual phase behavior, including the formation of glassy mesophases. mit.edu A key future goal is the design of a single-component thermotropic liquid crystal that exhibits a biaxial nematic phase, which could enable faster-switching display technologies. mit.edu
The development of conjugated polymers and oligomers based on BPEB and its analogues remains a vibrant field. mdpi.com These materials are promising for applications as molecular wires and in sensory devices. mdpi.commdpi.com Future work will explore the synthesis of oligo(phenylene ethynylene)s (OPEs) with specific functional groups designed to interact with target analytes, leading to changes in their fluorescence properties for chemical sensing. mdpi.com For instance, OPEs have been explored for detecting amino acids and saccharides. mdpi.com Another novel approach involves grafting polyhedral oligomeric silsesquioxanes (POSS) onto OPE backbones, creating robust materials with high thermal stability and strong photoluminescence for potential use in Organic Light-Emitting Diodes (OLEDs). researchgate.net
Furthermore, the cyclization of BPEB is a key step in synthesizing larger polycyclic aromatic hydrocarbons , such as dibenzopentalenes. mdpi.com Catalytic methods using platinum, palladium, or even tellurium have been developed for this purpose. researchgate.netmdpi.com Future research will focus on discovering new catalysts and reaction conditions to improve the efficiency and selectivity of these annulation reactions, providing access to a wider range of π-extended, ladder-type molecules for advanced electronics. researchgate.net
Investigations into Complex Supramolecular Architectures and Dynamic Systems
The ability of BPEB and its derivatives to form ordered structures through non-covalent interactions is central to their use in supramolecular chemistry. Future research will explore the creation of increasingly complex and functional assemblies.
A key area of investigation is the formation of discrete, non-covalent aggregates with well-defined geometries. Following on-surface cyclization, BPEB products have been observed to self-assemble into non-covalently bound dimers, driven by strong dipole-dipole interactions of the highly polarized cyclized monomers. scispace.com Future studies will explore how to control these interactions to build larger, more complex architectures on surfaces.
In solution and the solid state, derivatives of BPEB can be designed to form intricate structures. For example, asymmetric bisphenazines fused orthogonally with a BPEB unit can self-assemble into one-dimensional microstrands or nanofibers. acs.org The morphology of these assemblies can be tuned by changing peripheral substituents, providing a tool to control the structure of the resulting nanomaterials. acs.org
A more sophisticated approach to controlling supramolecular architecture involves the use of mechanically interlocked molecules . The synthesis of an insulated OPE dimer using a [c2]daisy chain rotaxane , where the OPE units are shielded by cyclodextrins, represents a significant advance. mdpi.com This strategy prevents direct covalent bonding while holding the π-conjugated systems in close proximity, allowing for the study of their intrinsic electronic interactions. Future research will likely expand this concept to create more elaborate rotaxane- and catenane-based systems with tunable optical and electronic properties. mdpi.comresearchgate.net
Expanding the Scope of Chiral Induction and Control
Introducing and controlling chirality in materials derived from the achiral BPEB molecule is a major frontier in materials science, with applications in chiral sensing, asymmetric catalysis, and circularly polarized luminescence (CPL). researchgate.netoaepublish.com
A fundamental strategy is the application of the "sergeant and soldiers" principle , where a small amount of a chiral molecule (the "sergeant") induces a preferred handedness in the supramolecular assembly of a larger number of achiral molecules (the "soldiers"). acs.orgnih.gov This principle of chiral amplification has been demonstrated in systems where achiral BPEB analogues co-assemble with chiral partners. Future research will aim to design more efficient sergeant-soldier systems and explore external triggers, such as chiral solvents or mechanical forces (e.g., vortexing), to control the helicity of the resulting assemblies. acs.orgnih.govnih.gov
Another approach involves the covalent attachment of chiral auxiliaries to the BPEB framework to create molecules with dynamic chirality. For example, hexakis(phenylethynyl)benzene (B13386051) derivatives featuring chiral amide groups on each "blade" can act as molecular propellers . rsc.org While flexible in their free state, the binding of a guest molecule can lock the propeller into a specific helical conformation, with the handedness biased by the chiral auxiliaries. rsc.org The BPEB unit itself can serve as a component of these dynamic structures, as seen in "double-bladed" substructures used to model the propeller systems. rsc.org
Future research will focus on designing more complex chiral macrocycles and cages . oaepublish.combham.ac.ukresearchgate.net By using chiral building blocks to construct macrocycles containing BPEB units, it is possible to create figure-eight shaped molecules with D₂-symmetry that amplify chiroptical properties. researchgate.net Such systems are highly promising for developing materials with strong CPL activity. The challenge lies in developing versatile synthetic platforms that allow for the systematic tuning of the macrocycle's size and the geometry of the interacting chromophores to optimize CPL brightness and efficiency. researchgate.netresearchgate.net The synthesis of chiral cages from helicene-derived building blocks connected by Sonogashira coupling also points toward new strategies for creating materials for enantioselective recognition and separation. oaepublish.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2-bis(phenylethynyl)benzene in academic research?
- Methodology : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling between 1,2-dibromobenzene and phenylacetylene derivatives under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst. Purification typically involves column chromatography and recrystallization .
- Key Considerations : Ensure strict control of stoichiometry (1:2 molar ratio of dibromobenzene to phenylacetylene) and reaction time (12–24 hours at 60–80°C) to minimize byproducts like oligomers.
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Techniques :
- X-ray crystallography : Resolves dihedral angles between phenyl rings (e.g., 40–44° in bridged derivatives) .
- UV-Vis spectroscopy : Identifies π→π* transitions (absorption ~300 nm) and charge-transfer states.
- NMR spectroscopy : Confirms regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.3–7.6 ppm) .
- DFT calculations : Predicts optimized geometries and electronic transitions (CAM-B3LYP/def2-TZVP level) .
Q. What are the primary applications of this compound in materials chemistry?
- Organometallic Chemistry : Acts as a ligand precursor for actinide complexes. For example, reacting with uranium cyclopropane derivatives yields metallabiphenylenes with unique antiaromaticity .
- Optoelectronics : Serves as a backbone for chiroptical materials due to its rigid, conjugated structure. Derivatives exhibit tunable fluorescence for sensing applications .
Advanced Research Questions
Q. How does the dihedral angle between phenyl rings influence photophysical properties?
- Mechanistic Insight :
- Planar Conformation (0° twist): Enhances π-conjugation, leading to red-shifted absorption (~300 nm) and fluorescence (e.g., λem ~500–600 nm) .
- Twisted Conformation (>40°): Reduces orbital overlap, favoring phosphorescence with long lifetimes (e.g., τ = 4 s at 77 K).
- Experimental Validation : X-ray data and TDDFT simulations correlate twist angles (40–44°) with emission quenching via dark πσ* states .
Q. What challenges arise in synthesizing bridged this compound derivatives?
- Key Issues :
- Solubility : Bulky substituents (e.g., malonic acid esters) reduce solubility, complicating purification .
- Cyclization Yields : Intramolecular bridging reactions often yield <10% due to steric hindrance .
- Solutions : Use high-dilution conditions and iterative coupling strategies to favor cyclization over polymerization.
Q. How can computational modeling guide the design of this compound-based optoelectronic materials?
- Methods :
- Ground-State Geometry Optimization : DFT/B3LYP/def2-TZVP predicts twist angles and conjugation effects .
- Excited-State Dynamics : TDDFT/CAM-B3LYP identifies charge-transfer pathways and non-radiative decay channels .
- Case Study : Simulations revealed that a 35° twist angle in a bridged derivative reduces singlet-triplet energy gaps, enabling thermally activated delayed fluorescence (TADF) .
Q. What role does this compound play in chiral supramolecular assemblies?
- Application : Derivatives with chiral auxiliaries (e.g., 8-hydroxyquinoline) form propeller-like complexes, amplifying circularly polarized luminescence (CPL) signals.
- Experimental Design : Introduce point chirality via stereoselective coupling reactions and validate CPL activity using polarimetry and time-resolved spectroscopy .
Contradictions and Resolutions
- Twist Angle vs. Conjugation : Some studies report planar conformations for enhanced fluorescence, while others highlight twisted structures for phosphorescence. This discrepancy arises from substituent effects (e.g., electron-withdrawing groups favor planarity). Resolve by tailoring substituents to target specific photophysical behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
